Prinaberel
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
an estrogen receptor beta agonist; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-ethenyl-2-(3-fluoro-4-hydroxyphenyl)-1,3-benzoxazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3/c1-2-8-5-10(18)7-12-14(8)20-15(17-12)9-3-4-13(19)11(16)6-9/h2-7,18-19H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIMZDXIAHJKQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C2C(=CC(=C1)O)N=C(O2)C3=CC(=C(C=C3)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301030354 | |
| Record name | Prinaberel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301030354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524684-52-4 | |
| Record name | 2-(3-Fluoro-4-hydroxyphenyl)-7-vinyl-1,3-benzoxazol-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=524684-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prinaberel [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0524684524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prinaberel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06832 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Prinaberel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301030354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 524684-52-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRINABEREL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9C8MNF7CA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Prinaberel: A Technical Whitepaper on the Mechanism of Action of a Selective Estrogen Receptor β Agonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prinaberel (also known as ERB-041 and WAY-202041) is a synthetic, nonsteroidal, and highly selective agonist for Estrogen Receptor β (ERβ), a key nuclear hormone receptor.[1] Its discovery and characterization have been pivotal in elucidating the distinct physiological roles of ERβ compared to the classical Estrogen Receptor α (ERα). While ERα activation is linked to proliferative effects in tissues like the uterus and breast, ERβ activation often exerts anti-proliferative and anti-inflammatory effects.[2][3][4] this compound's high selectivity makes it an invaluable research tool and a potential therapeutic agent for a range of conditions, including inflammatory diseases and various cancers.[1] This document provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of its core signaling pathways.
Receptor Selectivity and Binding Affinity
The therapeutic potential of this compound is fundamentally rooted in its high selectivity for ERβ over ERα. The ligand-binding domains of ERα and ERβ share approximately 60% amino acid sequence identity, but critical differences in the amino acids within the ligand-binding pocket allow for the design of selective small molecules like this compound.[2] This selectivity minimizes the risks associated with ERα activation, such as uterotrophic effects and stimulation of mammary tissue development.[2][5]
Quantitative Binding and Potency Data
This compound demonstrates potent agonism at ERβ across multiple species with a significantly lower affinity for ERα, highlighting its selectivity. The half-maximal inhibitory concentration (IC50) values, which measure the concentration of the drug required to inhibit 50% of a biological process, are summarized below.
| Receptor Subtype | Species | IC50 (nM) | Selectivity (Fold) |
| ERβ | Human | 5.4 | >200-fold vs. Human ERα |
| ERβ | Rat | 3.1 | >200-fold vs. Rat ERα |
| ERβ | Mouse | 3.7 | >200-fold vs. Mouse ERα |
Table 1: Binding Potency and Selectivity of this compound for ERβ. Data sourced from MedchemExpress.[6][7]
Core Mechanism of Action: Signaling Pathways
This compound exerts its effects through both classical genomic and rapid non-genomic signaling pathways upon binding to ERβ.
Genomic Signaling Pathway
The classical, or genomic, pathway involves the direct regulation of gene transcription. Upon entering the cell, this compound binds to ERβ, which is primarily located in the nucleus. This binding induces a conformational change in the receptor, leading to its dimerization. The this compound-ERβ dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. This interaction recruits a complex of co-activator or co-repressor proteins, ultimately modulating the transcription of genes involved in processes like cell cycle control, apoptosis, and inflammation.[8]
Figure 1: this compound's classical genomic signaling pathway.
Non-Genomic Signaling Pathways
This compound also initiates rapid signaling cascades that are independent of direct gene transcription. These pathways often involve membrane-associated ERβ and the modulation of various kinase activities.
3.2.1 WNT/β-catenin Pathway Dampening: In skin cancer models, this compound has been shown to be a potent chemopreventive agent by dampening the WNT/β-catenin signaling pathway.[6][7] This pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers. By inhibiting this pathway, this compound helps to control aberrant cell growth.
3.2.2 PI3K/AKT Pathway Inhibition: this compound can diminish the activity of the Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (AKT) pathway.[7] The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and migration. Inhibition of this pathway by this compound is associated with an enhancement in E-cadherin expression, leading to reduced cell migration and tumor invasiveness.[7]
3.2.3 NF-κB Pathway Suppression: In models of inflammation, such as endometriosis, this compound suppresses the activation of Nuclear Factor-kappa B (NF-κB).[9] NF-κB is a key transcription factor that governs the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2. This compound's ability to reduce the expression of phosphorylated NF-κB p65 (p-NFκBp65) underlies its significant anti-inflammatory properties.[7]
Figure 2: Key non-genomic pathways modulated by this compound.
Pharmacological Effects and Therapeutic Applications
This compound's selective activation of ERβ translates into a distinct pharmacological profile with potential utility in several human diseases.[2]
| Therapeutic Area | Key Pharmacological Effects | Observed Outcomes in Preclinical Models |
| Oncology | Induces apoptosis; Causes cell cycle arrest; Reduces proliferation and angiogenesis; Diminishes tumor invasiveness.[6][7] | Suppresses development of squamous cell carcinoma in mice; Promotes apoptosis in ovarian cancer cells.[7] |
| Inflammation | Suppresses pro-inflammatory signaling (NF-κB); Reduces expression of iNOS and COX-2.[7][9] | Investigated for inflammatory bowel disease, rheumatoid arthritis, and sepsis.[1] |
| Endometriosis | Anti-inflammatory and anti-proliferative effects. | Has been under investigation by Wyeth for this condition.[1] |
Table 2: Summary of this compound's Pharmacological Effects in Key Therapeutic Areas.
Experimental Protocols and Methodologies
The characterization of this compound's mechanism of action relies on a suite of standard and advanced molecular and cellular biology assays.
Receptor Binding Assay
-
Objective: To determine the binding affinity (IC50) and selectivity of this compound for ERβ versus ERα.
-
Methodology:
-
Receptor Preparation: Full-length human ERα and ERβ proteins are expressed and purified from a suitable system (e.g., baculovirus-infected insect cells).
-
Competitive Binding: A constant concentration of a radiolabeled estrogen (e.g., [3H]-Estradiol) is incubated with either ERα or ERβ protein.
-
Test Compound Addition: Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radiolabeled ligand for binding to the receptor.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand using a method like hydroxylapatite precipitation or filter binding.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. The IC50 value is calculated using non-linear regression analysis. Selectivity is determined by the ratio of IC50 (ERα) / IC50 (ERβ).
-
ERE-Luciferase Reporter Gene Assay
-
Objective: To measure the functional agonist activity of this compound at ERβ and ERα.
-
Methodology:
-
Cell Culture and Transfection: A suitable cell line that does not endogenously express ERs (e.g., HEK-293) is used. Cells are co-transfected with two plasmids: one expressing either full-length human ERα or ERβ, and a second "reporter" plasmid containing a luciferase gene under the control of a promoter with multiple EREs.[5]
-
Compound Treatment: After transfection, cells are treated with varying concentrations of this compound for 18-24 hours.
-
Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase substrate is added to the lysate.
-
Signal Detection: The light produced by the luciferase enzyme is measured using a luminometer.
-
Data Analysis: The luminescence signal, which is proportional to the transcriptional activity of the receptor, is plotted against the log concentration of this compound to determine the EC50 (half-maximal effective concentration).
-
Figure 3: Workflow for an ERE-Luciferase reporter gene assay.
Western Blotting for Signaling Pathway Analysis
-
Objective: To quantify changes in the expression or phosphorylation status of key proteins in signaling pathways modulated by this compound.
-
Methodology:
-
Cell Culture and Treatment: Target cells (e.g., A431 human squamous cell carcinoma cells) are treated with this compound at a specific concentration (e.g., 10 µM) for various time points.[7]
-
Protein Extraction: Cells are lysed with a buffer containing protease and phosphatase inhibitors to obtain total protein extracts.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-AKT, total AKT, p-NFκBp65, COX-2, E-cadherin) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system.
-
Analysis: The intensity of the bands is quantified using densitometry software, and protein levels are normalized to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
This compound is a highly potent and selective ERβ agonist that acts through a dual mechanism involving both genomic and non-genomic signaling pathways. Its ability to selectively activate ERβ allows it to exert beneficial anti-proliferative, pro-apoptotic, and anti-inflammatory effects while avoiding the adverse effects associated with ERα activation. The detailed understanding of its mechanism of action, from receptor binding to the modulation of key cellular pathways like WNT/β-catenin, PI3K/AKT, and NF-κB, provides a strong rationale for its continued investigation as a therapeutic agent for cancer, endometriosis, and inflammatory disorders. The experimental methodologies outlined herein provide a robust framework for the further characterization of this compound and the development of next-generation selective ERβ agonists.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The unexpected science of estrogen receptor-β selective agonists: a new class of anti-inflammatory agents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of Estrogen Receptor β Agonists in Therapy-Resistant Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Small molecule conjugates with selective estrogen receptor β agonism promote anti-aging benefits in metabolism and skin recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Estrogen Signaling via Estrogen Receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. axonmedchem.com [axonmedchem.com]
ERB-041: A Technical Guide to a Selective Estrogen Receptor Beta Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ERB-041 is a potent and highly selective synthetic agonist for Estrogen Receptor Beta (ERβ). Its discovery has been instrumental in elucidating the distinct physiological roles of ERβ versus Estrogen Receptor Alpha (ERα), paving the way for targeted therapeutic strategies. This technical guide provides a comprehensive overview of ERB-041, including its mechanism of action, binding affinity and selectivity, preclinical and clinical findings, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals in the fields of endocrinology, immunology, oncology, and drug development.
Introduction
The identification of a second estrogen receptor, ERβ, in 1996 sparked significant interest in understanding its unique functions, distinct from the well-characterized ERα.[1] The development of selective ligands has been crucial in this endeavor. ERB-041, developed by Wyeth Research, is a non-steroidal, small molecule that exhibits high binding affinity and remarkable selectivity for ERβ.[1][2] This selectivity allows for the specific interrogation of ERβ-mediated signaling pathways and has revealed its potential therapeutic utility in various disease models, particularly those with an inflammatory component.[3][4]
Chemical Structure:
ERB-041, chemically known as 7-ethenyl-2-(3-fluoro-4-hydroxyphenyl)-5-benzoxazolol, is a benzoxazole derivative.[5][6]
Mechanism of Action
ERB-041 functions as a full agonist at the Estrogen Receptor Beta.[1] Upon binding, it induces a conformational change in the receptor, leading to the formation of receptor dimers (either homodimers of ERβ or heterodimers with ERα).[7] These dimers then translocate to the nucleus where they bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[8]
Furthermore, ERβ activation by ERB-041 has been shown to influence intracellular signaling cascades through non-genomic mechanisms, including the modulation of the PI3K/AKT and WNT/β-catenin pathways.[9][10][11]
Quantitative Data: Binding Affinity and Potency
The selectivity of ERB-041 for ERβ over ERα is a key feature, with studies demonstrating a greater than 200-fold preference.[1][5] The following tables summarize the quantitative data for ERB-041's binding affinity (IC50) and functional potency (EC50).
Table 1: ERB-041 Binding Affinity (IC50) for Estrogen Receptors [1][5][6]
| Species | ERβ IC50 (nM) | ERα IC50 (nM) | Selectivity (ERα IC50 / ERβ IC50) |
| Human | 3 - 5.4 | 1200 - 1216 | ~222 - 400 |
| Rat | 3.1 | 620 | ~200 |
| Mouse | 3.7 | 750 | ~203 |
Table 2: Functional Potency (EC50) of ERB-041 [1][6]
| Assay | Cell Line | Receptor | EC50 (nM) |
| IGFBP4 mRNA induction | SAOS-2 | Human ERβ | 20 |
Signaling Pathways Modulated by ERB-041
ERB-041, through its selective activation of ERβ, modulates several key signaling pathways implicated in inflammation and cancer.
Anti-inflammatory Signaling via NF-κB Inhibition
In inflammatory contexts, ERB-041 has been shown to suppress the activation of the NF-κB (nuclear factor-kappa B) pathway. This is a critical pathway that drives the expression of pro-inflammatory cytokines and enzymes.
Caption: ERB-041 mediated inhibition of the NF-κB pathway.
Downregulation of WNT/β-catenin Signaling in Cancer
In the context of certain cancers, such as skin and colorectal cancer, ERB-041 has been demonstrated to downregulate the WNT/β-catenin signaling pathway.[9][12] This pathway is often aberrantly activated in cancer, leading to increased cell proliferation and survival.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of an estrogen receptor-beta agonist in animal models of human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ERB 041 | Estrogen and Related Receptors | Tocris Bioscience [tocris.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Estrogen receptor beta - Wikipedia [en.wikipedia.org]
- 8. Estrogen receptor β: an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Erb-041, an estrogen receptor-β agonist, inhibits skin photocarcinogenesis in SKH-1 hairless mice by downregulating the WNT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Estrogen receptor modulators genistein, daidzein and ERB-041 inhibit cell migration, invasion, proliferation and sphere formation via modulation of FAK and PI3K/AKT signaling in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Downstream Signaling Pathways of Prinaberel
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prinaberel (also known as ERB-041) is a potent and highly selective synthetic agonist for Estrogen Receptor β (ERβ), a nuclear hormone receptor with diverse physiological roles.[1][2] Its selectivity for ERβ over ERα makes it a valuable tool for elucidating the specific functions of ERβ-mediated signaling and a potential therapeutic agent for various conditions, including cancer and inflammatory diseases. This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by this compound. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling cascades to facilitate a deeper understanding of its mechanism of action.
Core Signaling Pathways Modulated by this compound
This compound, upon binding to ERβ, initiates a cascade of intracellular events that influence gene expression and cellular processes. The primary downstream signaling pathways affected by this compound include the WNT/β-catenin pathway, the PI3K/AKT pathway, the NFκB signaling pathway, and the intrinsic apoptosis pathway.
WNT/β-catenin Signaling Pathway
This compound has been shown to dampen the WNT/β-catenin signaling pathway, which is often aberrantly activated in various cancers.[3][4] Activation of ERβ by this compound leads to a reduction in the expression of key components of the WNT pathway, including Wnt ligands and β-catenin. This, in turn, decreases the transcription of WNT target genes that are critical for cell proliferation and survival, such as c-Myc and Cyclin D1.[4][5]
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. This compound has been demonstrated to inhibit this pathway by diminishing the phosphorylation of PI3K and AKT.[3][6] This inhibitory effect is associated with an enhancement in the expression of the cell adhesion molecule E-cadherin, leading to reduced cell migration and invasion, particularly in the context of ovarian and skin cancers.[3]
NFκB Signaling Pathway
The NFκB pathway is a key regulator of inflammation. In conditions like endometriosis, where inflammation plays a significant role, this compound has been shown to suppress the pro-inflammatory NFκB signaling pathway.[7][8] It achieves this by reducing the expression of phosphorylated NFκBp65, as well as downstream inflammatory mediators like iNOS and COX-2.[3]
Apoptosis and Cell Cycle Regulation
This compound promotes apoptosis, or programmed cell death, in various cancer cell types, including ovarian and squamous cell carcinoma.[3][9] This is achieved through the regulation of pro- and anti-apoptotic proteins. Furthermore, this compound can induce cell cycle arrest, primarily at the G1 phase, by reducing the expression of G1 cyclins (D1, D2, and D3) and cyclin-dependent kinase 4 (CDK4).[3]
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the activity and effects of this compound.
Table 1: this compound (ERB-041) IC50 Values for Estrogen Receptors
| Receptor | Species | IC50 (nM) | Reference |
| ERβ | Human | 5.4 | [3] |
| ERβ | Rat | 3.1 | [3] |
| ERβ | Mouse | 3.7 | [3] |
| ERα | Human | 1200 | [10] |
| ERα | Rat | 620 | [3] |
| ERα | Mouse | 750 | [3] |
Table 2: Effects of this compound on Cell Proliferation in Ovarian Cancer Cells
| Cell Line | Treatment Condition | Effect | Reference |
| SKOV-3 | 0.01-10 µM this compound | Dose- and time-dependent inhibition of cell proliferation | [3] |
Table 3: Effects of this compound on Apoptosis in Ovarian Cancer Cells
| Cell Line | Treatment Condition | Effect | Reference |
| SKOV-3 | 10 µM this compound for 48 hours | Promotes apoptosis | [3] |
Table 4: Effects of this compound on Squamous Cell Carcinoma (SCC) Cells
| Cell Line | Treatment Condition | Effect | Reference |
| Human SCC cells | 0-60 µM this compound for 24 hours | Induces cell differentiation, cell cycle arrest, and reduces colony formation | [3] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erb-041, an estrogen receptor-β agonist, inhibits skin photocarcinogenesis in SKH-1 hairless mice by downregulating the WNT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.skku.edu [pure.skku.edu]
- 6. mdpi.com [mdpi.com]
- 7. An Update on the Multifaceted Role of NF-kappaB in Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of NF-kappaB in endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oaepublish.com [oaepublish.com]
- 10. bio-techne.com [bio-techne.com]
The Therapeutic Potential of Prinaberel: A Technical Guide for Researchers
Prinaberel (ERB-041) , a synthetic, nonsteroidal, and highly selective agonist of the Estrogen Receptor β (ERβ), has emerged as a compound of significant interest for its potential therapeutic applications in a range of diseases. This document provides a comprehensive overview of the preclinical and clinical research conducted on this compound, with a focus on its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Core Mechanism of Action
This compound exerts its effects by selectively binding to and activating ERβ, a nuclear hormone receptor.[1] This selectivity is crucial, as ERβ activation often leads to anti-inflammatory and anti-proliferative effects, contrasting with the proliferative effects sometimes associated with Estrogen Receptor α (ERα) activation. This compound displays over 200-fold selectivity for ERβ over ERα.[2] Its therapeutic potential stems from its ability to modulate key signaling pathways implicated in various pathologies.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Species | ER Subtype | Value | Cell Line | Reference |
| IC50 | Human | ERβ | 5.4 nM | - | [2] |
| IC50 | Rat | ERβ | 3.1 nM | - | [2] |
| IC50 | Mouse | ERβ | 3.7 nM | - | [2] |
| Proliferation Inhibition | Human | - | 0.01-10 µM (dose-dependent) | SKOV-3, A2780CP, OVCAR-3 | [2] |
| Apoptosis Induction | Human | - | 10 µM (48 hours) | SKOV-3 | [2] |
| Cell Cycle Arrest | Human | - | 0-60 µM (24 hours) | Human SCC cells | [2] |
Table 2: Preclinical In Vivo Efficacy of this compound
| Disease Model | Animal Model | Dosage | Route | Key Findings | Reference |
| Inflammatory Bowel Disease | HLA-B27 transgenic rat | 1 mg/kg/day | Oral | Reversal of chronic diarrhea, improved colon histology | [3] |
| Rheumatoid Arthritis | Lewis rat adjuvant-induced arthritis | 1 mg/kg/day | Oral | Reduction in joint scores from 12 to 1 over 10 days; 50-75% reduction in synovitis and Mankin scores | [3] |
| Skin Photocarcinogenesis | SKH-1 hairless mice | 2 mg/mouse | Topical | 60% reduction in tumor number, 84% reduction in tumor volume | [4] |
| Sepsis | Murine cecal ligation and puncture (CLP) and pneumococcal pneumonia models | Not specified | Not specified | Significant survival benefit |
Key Signaling Pathways Modulated by this compound
This compound's therapeutic effects are mediated through its influence on several critical intracellular signaling pathways.
WNT/β-catenin Signaling Pathway
In the context of skin cancer, this compound has been shown to dampen the WNT/β-catenin signaling pathway.[2][4] This pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers. By inhibiting this pathway, this compound can suppress tumor growth.
PI3K/AKT Signaling Pathway
This compound has been observed to diminish the phosphorylation of PI3K and AKT.[2] The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and migration. Its inhibition by this compound contributes to the induction of apoptosis in cancer cells.
NF-κB Signaling Pathway
In inflammatory conditions such as endometriosis, this compound has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes like iNOS and COX-2.[5] This inhibition is achieved by preventing the nuclear translocation of the p65 subunit of NF-κB.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on this compound.
In Vitro Assays
Cell Lines and Culture:
-
Human squamous cell carcinoma (SCC) cells (e.g., A431) and ovarian cancer cell lines (e.g., SKOV-3, A2780CP, OVCAR-3) were used.[2]
-
Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay:
-
Method: XTT or MTS assays were typically used.
-
Protocol: Cells were seeded in 96-well plates and treated with varying concentrations of this compound (e.g., 0.01-10 µM) for specified durations (e.g., 24-48 hours).[2] A solution containing a tetrazolium salt (XTT or MTS) and an electron-coupling reagent was then added to each well. The absorbance, which is proportional to the number of viable cells, was measured using a microplate reader.
Apoptosis Assay:
-
Method: Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry.
-
Protocol: Cells were treated with this compound (e.g., 10 µM for 48 hours).[2] After treatment, cells were harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and PI were added, and the cells were incubated in the dark. The percentage of apoptotic cells (Annexin V-positive) was quantified using a flow cytometer.
Western Blot Analysis:
-
Protocol: Cells were treated with this compound and then lysed to extract total protein. Protein concentration was determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., p-NFκBp65, iNOS, COX-2, p-PI3K, p-AKT, cyclins, CDKs).[2] After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence detection system.
Preclinical Animal Models
General Animal Husbandry:
-
Animals were housed in controlled environments with standard chow and water ad libitum, and all procedures were conducted in accordance with institutional animal care and use committee guidelines.
Inflammatory Bowel Disease (IBD) Model:
-
Animal Model: HLA-B27 transgenic rats, which spontaneously develop a chronic inflammatory bowel disease resembling human IBD.[3]
-
Treatment Protocol: this compound was administered orally at a dose of 1 mg/kg/day.[3]
-
Efficacy Evaluation: Efficacy was assessed by monitoring clinical signs such as diarrhea and by histological scoring of colon tissue sections for inflammation and tissue damage.[3]
Rheumatoid Arthritis (RA) Model:
-
Animal Model: Lewis rats with adjuvant-induced arthritis, a common model for human rheumatoid arthritis.[3]
-
Treatment Protocol: this compound was administered orally at a dose of 1 mg/kg/day, starting after the onset of disease.[3]
-
Efficacy Evaluation: Disease severity was evaluated using a clinical scoring system for joint inflammation (e.g., on a scale of 0-12). Histological analysis of the joints was performed to assess synovitis and cartilage damage (Mankin score).[3]
Skin Photocarcinogenesis Model:
-
Animal Model: SKH-1 hairless mice.[2]
-
Treatment Protocol: Mice were exposed to UVB irradiation to induce skin tumors. This compound (2 mg/mouse in 200µl ethanol) was applied topically 30 minutes prior to each UVB irradiation for a period of 30 weeks.[2]
-
Efficacy Evaluation: Tumor incidence, number, and volume were measured. Immunohistochemical analysis was performed on tumor tissues to assess markers of proliferation (e.g., PCNA), angiogenesis (e.g., CD31), and apoptosis.
Clinical Trial Data
This compound has been evaluated in Phase II clinical trials for endometriosis and rheumatoid arthritis.
-
Rheumatoid Arthritis (NCT00141830): A 12-week, randomized, placebo-controlled study in 291 patients with active RA showed that this compound (at doses of 5, 25, or 75 mg) did not demonstrate a statistically significant difference from placebo in achieving ACR20, the primary endpoint. The drug was, however, well-tolerated.
-
Endometriosis (NCT00318500): A Phase II study was conducted to evaluate the safety and efficacy of this compound in reducing endometriosis-associated symptoms.[6] While the trial has been completed, the results have not been made publicly available in peer-reviewed literature. This represents a significant gap in the publicly available data on the clinical therapeutic potential of this compound for this indication.
Conclusion and Future Directions
Future research should focus on:
-
Elucidating the precise molecular mechanisms underlying the differential effects of this compound in various disease contexts.
-
Identifying patient populations that are most likely to respond to ERβ-targeted therapies through the use of biomarkers.
-
Exploring the potential of this compound in combination with other therapeutic agents.
The journey of this compound from a promising preclinical candidate to a potential therapeutic agent highlights the complexities of drug development. While its future in the clinic remains uncertain, the research surrounding this molecule has significantly advanced our understanding of the role of ERβ in health and disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of an estrogen receptor-beta agonist in animal models of human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Erb-041, an estrogen receptor-β agonist, inhibits skin photocarcinogenesis in SKH-1 hairless mice by downregulating the WNT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ERB-041, a selective ER beta agonist, inhibits iNOS production in LPS-activated peritoneal macrophages of endometriosis via suppression of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
The Selective Estrogen Receptor β Agonist ERB-041: A Potent Modulator of the WNT/β-Catenin Signaling Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The WNT/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of numerous cancers. ERB-041, a potent and selective agonist of Estrogen Receptor β (ERβ), has emerged as a significant chemopreventive agent, demonstrating a capacity to dampen the WNT/β-catenin signaling cascade. This technical guide provides a comprehensive overview of the interaction between ERB-041 and the WNT/β-catenin pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
Introduction to the WNT/β-Catenin Signaling Pathway
The canonical WNT/β-catenin signaling pathway is integral to embryonic development and adult tissue homeostasis. In the absence of a WNT ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low.
Upon binding of a WNT ligand to a Frizzled (FZD) receptor and its co-receptor LRP5/6, the destruction complex is inactivated. This leads to the accumulation of unphosphorylated β-catenin in the cytoplasm, which then translocates to the nucleus. In the nucleus, β-catenin acts as a co-activator for the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors, driving the expression of target genes such as c-Myc and Cyclin D1, which promote cell proliferation and survival.[1]
ERB-041: Mechanism of Action on the WNT/β-Catenin Pathway
ERB-041 is a selective agonist for Estrogen Receptor β (ERβ), a nuclear receptor that can function as a tumor suppressor.[1] Studies have shown that the expression of ERβ is often lost in various cancers.[1] ERB-041 exerts its anti-cancer effects, at least in part, by downregulating the WNT/β-catenin signaling pathway.[1][2][3]
The proposed mechanism involves the ERβ-mediated suppression of key components of the WNT signaling cascade. Treatment with ERB-041 has been shown to decrease the expression of WNT ligands, such as WNT3a and WNT7b, and the Frizzled receptor FZD1.[1] This reduction in upstream signaling components leads to a decrease in the nuclear localization of β-catenin.[1] Furthermore, ERB-041 treatment has been observed to increase the phosphorylation of β-catenin, promoting its degradation.[1] Consequently, the transcription of β-catenin/TCF/LEF target genes, including c-Myc and Cyclin D1, is significantly reduced.[1]
Below is a diagram illustrating the canonical WNT/β-catenin signaling pathway and the inhibitory action of ERB-041.
Quantitative Data on the Effects of ERB-041
The inhibitory effects of ERB-041 on the WNT/β-catenin pathway have been quantified in various studies. Below are tables summarizing key findings.
Table 1: In Vivo Efficacy of ERB-041 in a Skin Photocarcinogenesis Model [1]
| Parameter | Control (UVB alone) | ERB-041 + UVB | % Reduction |
| Tumor Incidence | 100% | 75% | 25% |
| Tumors per Mouse | 8.95 ± 0.94 | 3.3 ± 0.62 | >60% |
| Tumor Volume (mm³) | Not specified | Not specified | ~84% |
Table 2: Effect of ERB-041 on WNT/β-Catenin Pathway Gene Expression in Colorectal Cancer Cell Lines
Data from RT-qPCR analysis after treatment with 60 nM ERB-041 for 48 hours. Values represent the mean ± SEM of at least three independent experiments. Statistical significance is denoted by p-values.
| Gene | Cell Line | Fold Change vs. Untreated | p-value | Reference |
| CTNNB1 (β-catenin) | HCT-116 | Significantly Reduced | < 0.05 | [1] |
| CTNNB1 (β-catenin) | Caco-2 | Significantly Reduced | < 0.01 | [1] |
| MYC (c-Myc) | HCT-116 | Significantly Reduced | < 0.05 | [1] |
| MYC (c-Myc) | Caco-2 | Significantly Reduced | < 0.01 | [1] |
| CCND1 (Cyclin D1) | Caco-2 | Significantly Reduced | < 0.01 | [1] |
Note: ERB-041 did not significantly reduce CCND1 mRNA levels in HCT-116 cells, which may be due to a CTNNB1 mutation in this cell line.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of ERB-041 on the WNT/β-catenin signaling pathway.
Western Blot Analysis of β-catenin and GSK3β
This protocol is for the detection and semi-quantification of total and phosphorylated forms of β-catenin and GSK3β.
Materials:
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-β-catenin, anti-phospho-β-catenin, anti-GSK3β, anti-phospho-GSK3β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with ERB-041 or vehicle control. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration of the lysates.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
TCF/LEF Luciferase Reporter Assay
This assay measures the transcriptional activity of the WNT/β-catenin pathway.
Materials:
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Control plasmid with a constitutive promoter driving Renilla luciferase
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate.
-
Transfection: Co-transfect cells with the TCF/LEF reporter plasmid and the Renilla control plasmid.
-
Treatment: After 24 hours, treat the cells with ERB-041 or vehicle control.
-
Cell Lysis: After the desired treatment time, lyse the cells using the passive lysis buffer from the assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Co-Immunoprecipitation (Co-IP) of β-catenin
This protocol is used to study the interaction of β-catenin with other proteins, such as members of the destruction complex.
Materials:
-
Non-denaturing lysis buffer
-
Anti-β-catenin antibody for immunoprecipitation
-
Control IgG antibody
-
Protein A/G magnetic beads or agarose resin
-
Wash buffers
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Lysis: Lyse treated cells with a non-denaturing lysis buffer.
-
Pre-clearing: Incubate the lysate with control IgG and protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-β-catenin antibody overnight at 4°C.
-
Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Analysis: Analyze the eluted proteins by Western blot using antibodies against potential interacting partners.
Below is a diagram illustrating the general workflow for these experimental protocols.
Conclusion
ERB-041 demonstrates significant potential as a therapeutic agent through its modulation of the WNT/β-catenin signaling pathway. The available data strongly support its role in downregulating key components of this pathway, leading to reduced cell proliferation and tumor growth. The experimental protocols provided herein offer a robust framework for further investigation into the precise molecular mechanisms of ERB-041 and for the screening of other potential modulators of WNT/β-catenin signaling. This in-depth guide serves as a valuable resource for researchers and drug development professionals working to translate these findings into novel cancer therapies.
References
Prinaberel: A Selective Estrogen Receptor-β Agonist for Endometriosis Research
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Prinaberel (also known as ERB-041 or WAY-202041) is a synthetic, nonsteroidal, and highly selective agonist for the estrogen receptor-β (ERβ).[1][2] Its potential as a therapeutic agent for endometriosis stems from its ability to modulate the inflammatory processes that are central to the pathophysiology of the disease, without eliciting the proliferative effects associated with estrogen receptor-α (ERα) activation. This technical guide provides an in-depth overview of the core preclinical and clinical research on this compound for endometriosis, focusing on its mechanism of action, experimental data, and relevant methodologies.
Mechanism of Action: Targeting Inflammation through ERβ
Endometriosis is an estrogen-dependent inflammatory disease. This compound's therapeutic potential lies in its selective activation of ERβ, which is expressed in endometriotic tissue. This selective agonism is crucial, as ERα activation is known to promote cell proliferation, which could exacerbate the condition.
The primary anti-inflammatory mechanism of this compound in the context of endometriosis involves the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4] In endometriotic lesions, inflammatory stimuli lead to the activation of NF-κB, which in turn upregulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). This compound, by activating ERβ in peritoneal macrophages, has been shown to inhibit the nuclear translocation of NF-κB, thereby preventing the transcription of these inflammatory mediators.[3][4]
Signaling Pathway Diagram
Preclinical Research and Efficacy
Preclinical studies have demonstrated the potential of this compound in animal models of endometriosis. The most notable findings come from studies using athymic nude mice implanted with human endometrial tissue.
Quantitative Data from Preclinical Studies
| Study Parameter | Experimental Group | Result | Reference |
| Lesion Regression | This compound (ERB-041) treated mice | Complete lesion regression in 40-75% of mice | [5][6] |
| Effectiveness in different hormonal states | Gonad-intact and ovariectomized mice | Equally effective in both groups | [5][6] |
| iNOS Production | LPS-activated peritoneal macrophages from endometriosis patients treated with this compound | Significant inhibition of iNOS expression | [3][4] |
| NF-κB Activation | LPS-activated peritoneal macrophages from endometriosis patients treated with this compound | Prevention of NF-κB nuclear translocation | [3][4] |
Experimental Protocols
Animal Model of Endometriosis
A widely used preclinical model for evaluating endometriosis treatments involves the transplantation of human endometrial tissue into immunocompromised mice.
-
Animal Model: Athymic nude mice (either ovariectomized or intact).
-
Tissue Source: Normal human endometrial tissue fragments obtained from biopsies.
-
Implantation: Endometrial tissue fragments are implanted into the peritoneal cavity of the mice.
-
Lesion Establishment: The implanted tissue is allowed to establish and form endometriotic-like lesions over a period of 11-14 days.
-
Treatment: Following lesion establishment, mice are treated with this compound (ERB-041) or a vehicle control for 15-17 days.
-
Outcome Measures: At the end of the treatment period, mice are euthanized, and the number, size, and location of endometriotic lesions are recorded. Lesions can also be collected for further analysis, such as RNA extraction.[5][6]
In Vitro Macrophage Inflammation Assay
This assay is used to assess the anti-inflammatory effects of this compound on peritoneal macrophages.
-
Cell Source: Peritoneal macrophages (PMs) are isolated from women with and without endometriosis.
-
Cell Culture: The isolated PMs are cultured in appropriate media.
-
Treatment: Cells are pre-treated with varying concentrations of this compound (ERB-041) for a specified period (e.g., 0.5 to 8 hours).
-
Inflammatory Challenge: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Outcome Measures: The levels of inflammatory markers, such as iNOS protein, are measured using techniques like immunoblotting. The nuclear translocation of NF-κB (p65 subunit) is also assessed by immunoblotting of nuclear extracts.[3][4]
Experimental Workflow Diagram
Clinical Development
This compound has been evaluated in Phase 2 clinical trials for the treatment of endometriosis-associated symptoms.
Overview of Clinical Trials
Two key Phase 2 clinical trials have been conducted to evaluate the safety and efficacy of this compound in women with endometriosis:
-
NCT00318500: This study was designed to evaluate the safety and efficacy of two different doses of this compound (ERB-041) on the reduction of symptoms associated with endometriosis in reproductive-aged women.[7][8]
-
NCT00110487: This study also aimed to evaluate this compound (ERB-041) in women of reproductive age with endometriosis.[9]
While these trials have been completed, detailed results have not been widely published in peer-reviewed literature. The primary purpose of these studies was to assess the potential of this compound to alleviate endometriosis-related pain and other symptoms.
Conclusion and Future Directions
This compound represents a targeted therapeutic approach for endometriosis by selectively activating ERβ to exert anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway. Preclinical data in animal models have shown promising results in causing the regression of endometriotic lesions. Although Phase 2 clinical trials have been completed, the public availability of detailed results remains limited.
For researchers and drug development professionals, further investigation into the downstream targets of ERβ activation by this compound in endometriotic cells is warranted. A more comprehensive understanding of the dose-response relationship and the long-term efficacy and safety profile is necessary for its potential advancement as a novel treatment for endometriosis. The selective nature of this compound offers a potential advantage over current hormonal therapies by minimizing ERα-mediated side effects. Future research should focus on elucidating the complete molecular mechanism and translating the promising preclinical findings into clinically significant outcomes for patients with endometriosis.
References
- 1. A selective estrogen receptor-beta agonist causes lesion regression in an experimentally induced model of endometriosis. | Department of Obstetrics and Gynecology [vumc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ERB-041, a selective ER beta agonist, inhibits iNOS production in LPS-activated peritoneal macrophages of endometriosis via suppression of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ERB-041, a selective ER beta agoni ... | Article | H1 Connect [archive.connect.h1.co]
- 5. A selective estrogen receptor-beta agonist causes lesion regression in an experimentally induced model of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. go.drugbank.com [go.drugbank.com]
The Pharmacodynamics of Prinaberel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prinaberel (also known as ERB-041) is a potent and highly selective synthetic, non-steroidal agonist of the Estrogen Receptor β (ERβ)[1]. As a selective ERβ agonist, this compound has been investigated for its potential therapeutic applications in a variety of conditions, including endometriosis, rheumatoid arthritis, and certain types of cancer[1]. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, focusing on its mechanism of action, quantitative pharmacological parameters, and the experimental methodologies used to elucidate its activity.
Core Mechanism of Action
This compound exerts its biological effects primarily through the activation of ERβ, a nuclear hormone receptor that functions as a ligand-activated transcription factor. Upon binding to this compound, ERβ undergoes a conformational change, allowing it to dimerize and translocate to the nucleus. Within the nucleus, the this compound-ERβ complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.
The selectivity of this compound for ERβ over ERα is a key feature of its pharmacodynamic profile, with a reported selectivity of over 200-fold[2]. This selectivity is crucial as ERα and ERβ often have distinct and sometimes opposing physiological roles. The activation of ERβ by this compound has been shown to influence several key signaling pathways implicated in cell proliferation, apoptosis, and inflammation.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data characterizing the pharmacodynamics of this compound.
Table 1: Estrogen Receptor Binding Affinity of this compound
| Species | Receptor | Parameter | Value (nM) |
| Human | ERβ | IC50 | 5.4[2] |
| Rat | ERβ | IC50 | 3.1[2] |
| Mouse | ERβ | IC50 | 3.7[2] |
| Human | ERα | Selectivity | >200-fold vs. ERβ[2] |
Note: IC50 (half maximal inhibitory concentration) in this context refers to the concentration of this compound required to displace 50% of a radiolabeled ligand from the estrogen receptor. A lower IC50 value indicates a higher binding affinity.
Table 2: In Vitro Efficacy of this compound in Ovarian Cancer Cells
| Cell Line | Parameter | Value (µM) |
| SKOV-3 | Apoptosis Induction | 10[2] |
Note: This value represents the concentration at which this compound was observed to promote apoptosis in SKOV-3 ovarian cancer cells after 48 hours of treatment[2]. Further studies are required to determine a full dose-response curve and EC50 value for this effect.
Key Signaling Pathways Modulated by this compound
This compound's activation of ERβ leads to the modulation of critical intracellular signaling pathways, primarily the WNT/β-catenin and PI3K/AKT pathways.
WNT/β-catenin Signaling Pathway
This compound has been shown to dampen the WNT/β-catenin signaling pathway[2]. In the canonical WNT pathway, the absence of a WNT ligand leads to the phosphorylation and subsequent degradation of β-catenin. Upon WNT binding to its receptor, this degradation is inhibited, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation. By activating ERβ, this compound interferes with this process, leading to a reduction in β-catenin levels and a decrease in the transcription of its target genes.
PI3K/AKT Signaling Pathway
This compound has also been observed to diminish the phosphorylation of PI3K and AKT[2]. The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival and proliferation while inhibiting apoptosis. Activation of this pathway leads to the phosphorylation and activation of AKT, which in turn phosphorylates a variety of downstream targets that regulate these cellular processes. By reducing the phosphorylation of PI3K and AKT, this compound effectively inhibits this pro-survival pathway, contributing to its anti-cancer effects.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the pharmacodynamics of this compound.
Cell Proliferation Assay (MTT Assay)
This protocol is a representative method for assessing the effect of this compound on the proliferation of cancer cells.
Objective: To determine the dose- and time-dependent effects of this compound on the viability and proliferation of a cancer cell line (e.g., A431 squamous cell carcinoma cells).
Materials:
-
This compound (ERB-041)
-
A431 human squamous cell carcinoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Culture: Culture A431 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Harvest cells using trypsin-EDTA and seed them into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium. Allow the cells to adhere for 24 hours.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, and 72 hours).
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes a method to assess the induction of apoptosis by this compound in ovarian cancer cells.
Objective: To quantify the percentage of apoptotic and necrotic SKOV-3 ovarian cancer cells after treatment with this compound.
Materials:
-
This compound (ERB-041)
-
SKOV-3 human ovarian cancer cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture SKOV-3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed SKOV-3 cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with this compound at a concentration of 10 µM (or a range of concentrations) for 48 hours. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis:
-
Annexin V-negative/PI-negative cells are considered viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative/PI-positive cells are considered necrotic.
-
Quantify the percentage of cells in each quadrant.
-
Conclusion
This compound is a potent and selective ERβ agonist with a well-defined mechanism of action that involves the modulation of key signaling pathways such as WNT/β-catenin and PI3K/AKT. Its ability to inhibit cell proliferation and induce apoptosis in cancer cells highlights its therapeutic potential. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound's pharmacodynamics and the exploration of its clinical utility. Further research focusing on generating comprehensive dose-response data for its various cellular effects will be crucial for its future development.
References
Methodological & Application
Application Notes and Protocols: Prinaberel (ERB-041) in In Vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction Prinaberel (also known as ERB-041 or WAY-202041) is a synthetic, non-steroidal, and highly potent and selective agonist for the estrogen receptor β (ERβ).[1][2] It exhibits over 200-fold selectivity for ERβ over ERα, making it a valuable tool for investigating the specific roles of ERβ in various biological processes.[1] Research has demonstrated its potential in modulating cancer cell proliferation, differentiation, apoptosis, and inflammation, primarily through the dampening of the WNT/β-catenin and PI3K/AKT signaling pathways.[1][3][4] These application notes provide detailed protocols for the in vitro use of this compound in cell culture experiments.
Data Presentation
Table 1: Binding Affinity of this compound (ERB-041)
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound for estrogen receptor β from different species, indicating its high affinity.
| Species | Receptor | IC50 Value |
| Human | ERβ | 5.4 nM[1] |
| Rat | ERβ | 3.1 nM[1] |
| Mouse | ERβ | 3.7 nM[1] |
Table 2: Summary of In Vitro Effects of this compound (ERB-041) on Various Cancer Cell Lines
This table outlines the experimental conditions and observed biological effects of this compound treatment on different cancer cell lines.
| Cell Line | Cancer Type | Concentration | Duration | Key Observed Effects |
| A431, SCC13 | Squamous Cell Carcinoma | 0-60 µM | 24 hours | Induces cell differentiation and cell cycle arrest; reduces colony formation.[1] |
| A431 | Squamous Cell Carcinoma | 0.01-10 µM | Not Specified | Inhibits cell proliferation in a dose- and time-dependent manner; reduces expression of p-NFκBp65, iNOS, COX-2, p-PI3K, and p-AKT.[1] |
| SKOV-3 | Ovarian Cancer | 10 µM | 48 hours | Promotes apoptosis.[1] |
| Ovarian Cancer Cells | Ovarian Cancer | Not Specified | Not Specified | Decreased cell migration, invasion, proliferation, and sphere formation; induced cell cycle arrest and apoptosis.[4] |
| HCT-116, Caco-2 | Colon Cancer | 60 nM | 48 hours | Increased mRNA levels of ESR2 (ERβ) and HPGD (15-PGDH); decreased mRNA levels of PTGS2 (COX-2), CTNNB1 (β-catenin), CCND1 (cyclin D1), and MYC.[5] |
| HT-29, Caco-2 | Colon Cancer | Not Specified | Not Specified | Induces phosphorylation of β-catenin.[5] |
| SW-480 | Colon Cancer | 60 nM | 48 hours | Reduced expression of active β-catenin and COX-2; increased expression of 15-PGDH.[5] |
| CMT-U27, CF41.Mg | Canine Mammary Tumor | Not Specified | Not Specified | Synergistically (with genistein) inhibited cell proliferation, induced apoptosis, and caused cell cycle arrest.[6][7] |
Experimental Protocols
Protocol 1: General Cell Culture and this compound (ERB-041) Treatment
This protocol provides a general workflow for culturing cells and treating them with this compound.
Materials:
-
Cell line of interest (e.g., A431, SKOV-3, HCT-116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (ERB-041) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture flasks/plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Culture: Maintain the selected cell line in complete growth medium in a humidified incubator at 37°C with 5% CO2. Subculture cells as needed to maintain logarithmic growth.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in sterile DMSO. Aliquot the stock solution into small volumes and store at -20°C or -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase (typically 60-70% confluency) at the time of treatment. Allow cells to adhere overnight.
-
This compound Treatment:
-
On the day of the experiment, prepare working solutions of this compound by diluting the stock solution in a complete growth medium to the desired final concentrations (e.g., 10 nM to 10 µM).[1]
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration group.
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the appropriate concentrations of this compound or the vehicle control to the cells.
-
-
Incubation: Return the cells to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, harvest the cells for subsequent analysis as described in the following protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Erb-041, an estrogen receptor-β agonist, inhibits skin photocarcinogenesis in SKH-1 hairless mice by downregulating the WNT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estrogen receptor modulators genistein, daidzein and ERB-041 inhibit cell migration, invasion, proliferation and sphere formation via modulation of FAK and PI3K/AKT signaling in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synergistic Anti-Cancer Effects of ERB-041 and Genistein through Estrogen Receptor Suppression-Mediated PI3K/AKT Pathway Downregulation in Canine Mammary Gland Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Prinaberel Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prinaberel (also known as ERB-041) is a synthetic, non-steroidal, and highly selective agonist for the estrogen receptor β (ERβ).[1][2] Its high selectivity for ERβ over ERα makes it a valuable tool for elucidating the specific roles of ERβ in various physiological and pathological processes.[2][3] Research has indicated the potential of selective ERβ agonists like this compound in the treatment of conditions such as inflammatory bowel disease, rheumatoid arthritis, endometriosis, and certain cancers.[1][3][4] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound for in vitro studies due to its high solubilizing capacity for organic molecules.[3][5]
This document provides detailed application notes and protocols for the preparation, storage, and handling of this compound stock solutions in DMSO.
Quantitative Data Summary
For accurate preparation of this compound stock solutions, it is essential to have the following quantitative data readily available.
| Property | Value | Reference |
| Molecular Weight | 271.25 g/mol | [4] |
| Solubility in DMSO | ≥ 40 mg/mL (≥ 147.47 mM) | [3] |
| Appearance | Crystalline solid | |
| CAS Number | 524684-52-4 | [6] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous (or low water content) Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Sonicator water bath
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays. Adjustments can be made based on specific experimental needs.
1. Calculation:
-
Objective: Prepare 1 mL of a 10 mM this compound stock solution.
-
Formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Calculation: Mass (mg) = 10 mmol/L x 0.001 L x 271.25 g/mol = 2.7125 mg
2. Weighing the Compound:
-
Tare a sterile, amber glass vial or a polypropylene microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out approximately 2.71 mg of this compound powder into the tared vial. Record the exact weight.
3. Dissolution:
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For an exact weight of 2.7125 mg, you would add 1 mL of DMSO.
-
Note: It is crucial to use fresh, anhydrous DMSO as hygroscopic DMSO can significantly impact the solubility of the product.[3]
-
-
Tightly cap the vial.
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A clear solution should be observed.
-
If the compound does not readily dissolve, brief sonication in a water bath can be used to aid dissolution.
4. Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile polypropylene tubes.[3]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[3]
Preparation of Working Solutions
For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1% v/v) to minimize solvent-induced toxicity or off-target effects.[7]
Example: Preparing a 10 µM working solution from a 10 mM stock:
-
Perform a serial dilution of the 10 mM stock solution in DMSO to an intermediate concentration (e.g., 1 mM).
-
Further dilute the intermediate stock solution into the final aqueous culture medium to achieve the desired working concentration of 10 µM. For example, add 1 µL of a 10 mM stock to 999 µL of culture medium for a final concentration of 10 µM with 0.1% DMSO.
-
Important: To prevent precipitation, it is best to make initial serial dilutions in DMSO before the final dilution into the aqueous medium.[7] Always add the DMSO stock to the aqueous solution and mix immediately.
-
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound stock and working solutions.
Simplified Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound via ERβ activation.
Safety Precautions
-
Handle this compound powder in a chemical fume hood or a ventilated enclosure.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.
Conclusion
The protocols and information provided in this document are intended to assist researchers in the accurate and safe preparation of this compound stock solutions in DMSO. Adherence to these guidelines will help ensure the integrity of the compound and the reproducibility of experimental results. Always refer to the manufacturer's instructions and relevant literature for the most up-to-date information.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C15H10FNO3 | CID 656954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Application Notes and Protocols for Prinaberel (ERB-041) in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prinaberel (also known as ERB-041) is a potent and highly selective synthetic, nonsteroidal agonist for the estrogen receptor β (ERβ).[1][2] ERβ is increasingly recognized as a tumor suppressor in various cancers, including breast, ovarian, colorectal, and prostate cancer. Activation of ERβ by agonists like this compound has been shown to inhibit cancer cell proliferation, induce apoptosis, and reduce inflammation, making it a promising candidate for cancer therapy. These application notes provide detailed protocols and data for the use of this compound in preclinical xenograft models to evaluate its anti-cancer efficacy.
Mechanism of Action
This compound exerts its anti-tumor effects through the modulation of several key signaling pathways. Upon binding to ERβ, this compound can dampen the pro-proliferative WNT/β-catenin signaling pathway and suppress the PI3K/AKT pathway, which is crucial for cell survival and growth.[3] Additionally, this compound has been shown to reduce the expression of pro-inflammatory proteins such as p-NFκBp65, iNOS, and COX-2.[3] This multi-faceted mechanism leads to the induction of apoptosis, cell cycle arrest, and an overall reduction in tumor growth and invasion.[3][4]
Data Presentation
In Vivo Efficacy of this compound in a Murine Carcinogenesis Model
| Animal Model | Treatment | Dosage and Administration | Tumor Incidence Reduction | Tumor Volume Reduction | Reference |
| SKH-1 hairless mice | This compound (ERB-041) | 2 mg/mouse in 200µl ethanol, topical application | 60% | 84% | [1] |
Experimental Protocols
Protocol 1: Topical this compound in a UVB-Induced Skin Carcinogenesis Model
This protocol is based on a successful preclinical study and is suitable for evaluating the efficacy of this compound on skin-related cancers.
Materials:
-
This compound (ERB-041)
-
Ethanol (vehicle)
-
SKH-1 hairless mice
-
UVB light source
-
Calipers for tumor measurement
Procedure:
-
Animal Acclimatization: Acclimate SKH-1 hairless mice for at least one week before the start of the experiment.
-
UVB Induction: Expose the dorsal skin of the mice to UVB radiation to induce skin carcinogenesis. A typical regimen involves three weekly exposures for a duration of 20-30 weeks.
-
This compound Formulation: Prepare a 10 mg/mL stock solution of this compound in a suitable solvent and dilute to the final concentration of 10 mg/mL in ethanol.
-
Topical Application: Thirty minutes prior to each UVB exposure, topically apply 200 µL of the this compound solution (2 mg/mouse) to the dorsal skin of the mice in the treatment group. The control group should receive 200 µL of the vehicle (ethanol) only.
-
Tumor Monitoring: Monitor the mice weekly for the appearance of tumors. Once tumors appear, measure their dimensions (length and width) with calipers twice a week.
-
Data Analysis: At the end of the study, calculate the tumor incidence (percentage of mice with tumors) and the average tumor volume in each group. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
Protocol 2: Systemic Administration of this compound in a Subcutaneous Xenograft Model (Synthesized Protocol)
As a complete, published xenograft study with systemic administration of this compound is not available, the following is a synthesized protocol based on common practices for similar compounds and available data on this compound's formulation and in vivo use in other models. This protocol should be optimized for your specific cell line and experimental goals.
Materials:
-
ERβ-positive cancer cell line (e.g., DU145 prostate cancer, OVCAR-3 ovarian cancer)
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
This compound (ERB-041)
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose) or intraperitoneal injection (e.g., saline with 5% DMSO and 5% Tween 80)
-
Matrigel (optional, for aiding tumor establishment)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions. Ensure cells are in the logarithmic growth phase and have high viability before injection.
-
Cell Preparation for Injection: Harvest the cells and resuspend them in sterile, serum-free media or PBS. For subcutaneous injection, a concentration of 1-10 x 10⁶ cells in a volume of 100-200 µL is typical. Mixing the cell suspension 1:1 with Matrigel can improve tumor take rate.
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Measure tumor dimensions with calipers 2-3 times per week.
-
This compound Formulation and Administration:
-
Oral Gavage: Based on studies with other ERβ agonists, a starting dose of 10-50 mg/kg administered daily by oral gavage can be considered. Formulate this compound in a vehicle such as 0.5% methylcellulose.
-
Intraperitoneal Injection: A starting dose of 5-20 mg/kg administered daily or every other day can be tested. Formulate this compound in a vehicle suitable for injection.
-
-
Treatment and Monitoring: Administer this compound or vehicle to the respective groups according to the chosen schedule for a defined period (e.g., 21-28 days). Continue to monitor tumor growth and animal well-being (body weight, general health).
-
Endpoint and Data Analysis: At the end of the treatment period, euthanize the mice and excise the tumors. Measure the final tumor volume and weight. Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
Visualizations
Signaling Pathways Modulated by this compound
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for a this compound Xenograft Study
Caption: Experimental workflow for a this compound xenograft study.
References
- 1. Erb-041, an estrogen receptor-β agonist, inhibits skin photocarcinogenesis in SKH-1 hairless mice by downregulating the WNT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumour-suppressive effect of oestrogen receptor β in colorectal cancer patients, colon cancer cells, and a zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synergistic Anti-Cancer Effects of ERB-041 and Genistein through Estrogen Receptor Suppression-Mediated PI3K/AKT Pathway Downregulation in Canine Mammary Gland Tumor Cells | MDPI [mdpi.com]
Application Notes and Protocols for ERB-041 Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of ERB-041, a selective estrogen receptor beta (ERβ) agonist, in rat models. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of ERB-041.
Introduction
ERB-041 is a potent and highly selective agonist for Estrogen Receptor β (ERβ), exhibiting over 200-fold selectivity for ERβ over ERα.[1] This selectivity makes it a valuable tool for investigating the specific physiological roles of ERβ and a potential therapeutic agent for various conditions, including inflammatory diseases.[2][3] Preclinical studies in rat models have demonstrated the efficacy of ERB-041 in inflammatory bowel disease (IBD) and adjuvant-induced arthritis.[2][3]
Data Presentation
Efficacy of ERB-041 in Rat Models
| Disease Model | Administration Route | Dosage | Vehicle | Study Duration | Key Findings | Reference |
| Adjuvant-Induced Arthritis (Lewis Rat) | Oral Gavage | 1 mg/kg/day | 2% Tween 80 / 0.5% Methylcellulose | 10 days | Reduction in joint scores from 12 to 1. | [2][3] |
| Oral Gavage | 3 mg/kg/day | 2% Tween 80 / 0.5% Methylcellulose | 10 days | Significant reduction in synovitis and improvement in articular cartilage histological scores (50-75%). | [2] | |
| Inflammatory Bowel Disease (HLA-B27 Transgenic Rat) | Oral Gavage | 1 mg/kg/day | Not Specified | Not Specified | Reversal of chronic diarrhea and dramatic improvement in colon histological disease scores. | [2][3] |
| Endoplasmic Reticulum Stress-Induced Brain Hyperconnectivity (Male Mice) | Intraperitoneal Injection | 1 mg/kg | Dimethyl sulfoxide (DMSO) | Single dose, 30 min before tunicamycin injection | Attenuated tunicamycin-induced deficits in social behavior. | [4] |
| Place and Response Learning (Ovariectomized Long-Evans Rat) | Subcutaneous Injection | 100 µg/kg | Not Specified | 48 and 24 hours before testing | Improved place learning and impaired response learning. | [5] |
Note: Quantitative pharmacokinetic data for ERB-041 (such as Cmax, Tmax, AUC, and half-life) in rats is not publicly available in the reviewed literature.
Experimental Protocols
Formulation and Vehicle Selection
ERB-041 is a crystalline solid that is soluble in dimethyl sulfoxide (DMSO) and ethanol.[1][6] The choice of vehicle is critical for ensuring drug stability, solubility, and biocompatibility for the chosen administration route.
-
For Oral Gavage: A common vehicle is a suspension in 2% Tween 80 and 0.5% methylcellulose in water.[2]
-
For Subcutaneous Injection: A solution in 50% DMSO in 1x Dulbecco's Phosphate-Buffered Saline (DPBS) has been used.[3]
-
For Intraperitoneal Injection: A solution in DMSO has been utilized in mouse studies and can be adapted for rats.[4]
-
For Intravenous Injection: While a specific vehicle for ERB-041 has not been reported, for poorly soluble compounds, a vehicle such as 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP) could be considered, as it has been shown to be a suitable intravenous vehicle for preclinical screening in rats.[7] Investigators should perform their own solubility and stability testing.
Protocol 1: Oral Gavage Administration
Objective: To administer ERB-041 directly into the stomach of a rat.
Materials:
-
ERB-041
-
Vehicle (e.g., 2% Tween 80, 0.5% methylcellulose in sterile water)
-
Mortar and pestle or other homogenization equipment
-
Analytical balance
-
Sterile tubes for preparation
-
Vortex mixer
-
Animal gavage needles (flexible or rigid, appropriate size for the rat)
-
Syringes (appropriate volume for dosing)
-
Personal Protective Equipment (PPE): lab coat, gloves, eye protection
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of ERB-041 and vehicle based on the desired dose and the number and weight of the rats.
-
Weigh the ERB-041 accurately.
-
If preparing a suspension, triturate the ERB-041 powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension.
-
Vortex the suspension thoroughly before each gavage to ensure homogeneity.
-
-
Animal Handling and Dosing:
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to determine the appropriate length for gavage needle insertion.
-
Attach the gavage needle to the syringe containing the dosing solution.
-
Gently insert the gavage needle into the esophagus and advance it to the predetermined length.
-
Administer the solution slowly and steadily.
-
Carefully withdraw the needle.
-
Monitor the animal for any signs of distress after the procedure.
-
Protocol 2: Subcutaneous (SC) Injection
Objective: To administer ERB-041 into the subcutaneous space of a rat.
Materials:
-
ERB-041
-
Vehicle (e.g., 50% DMSO in 1x DPBS)
-
Sterile tubes for preparation
-
Vortex mixer
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
PPE
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve the accurately weighed ERB-041 in the vehicle to the desired concentration.
-
Vortex the solution to ensure it is fully dissolved.
-
-
Animal Handling and Dosing:
-
Restrain the rat.
-
Lift the loose skin over the back or flank to create a "tent."
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the body.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Inject the solution slowly.
-
Withdraw the needle and gently massage the injection site to aid dispersal.
-
Monitor the animal for any adverse reactions at the injection site.
-
Protocol 3: Intraperitoneal (IP) Injection
Objective: To administer ERB-041 into the peritoneal cavity of a rat.
Materials:
-
ERB-041
-
Vehicle (e.g., sterile DMSO, diluted if necessary for tolerability)
-
Sterile tubes for preparation
-
Vortex mixer
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 23-25 gauge)
-
PPE
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a sterile solution of ERB-041 in the chosen vehicle.
-
-
Animal Handling and Dosing:
-
Restrain the rat securely, tilting the head downwards to move the abdominal organs away from the injection site.
-
Locate the injection site in the lower right or left abdominal quadrant.
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate to check for the presence of blood, urine, or intestinal contents. If any are drawn, discard the syringe and prepare a new injection.
-
If the aspiration is clear, inject the solution.
-
Withdraw the needle.
-
Return the animal to its cage and monitor for any signs of discomfort.
-
Mandatory Visualizations
ERβ Signaling Pathway
Caption: ERβ signaling pathways activated by ERB-041.
General Experimental Workflow for In Vivo Rat Studies
Caption: General workflow for ERB-041 efficacy studies in rats.
References
- 1. ERB 041 | Estrogen and Related Receptors | Tocris Bioscience [tocris.com]
- 2. Evaluation of an estrogen receptor-beta agonist in animal models of human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Estrogen Receptor-Selective Agonists Modulate Learning in Female Rats in a Dose- and Task-Specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Prinaberel Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies and challenges encountered during experiments with Prinaberel (ERB-041).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in the anti-proliferative effects of this compound between experiments. What are the potential causes?
A1: Inconsistent anti-proliferative effects of this compound can stem from several experimental variables. Here is a checklist of potential causes and troubleshooting steps:
-
Cell Line Integrity:
-
Cell Line Authentication: Ensure your cell lines are authenticated. Misidentified or cross-contaminated cell lines are a common source of irreproducible data. We recommend routine testing using methods like Short Tandem Repeat (STR) profiling.
-
Passage Number: Use cell lines within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, altering receptor expression and signaling responses.
-
Mycoplasma Contamination: Regularly test for mycoplasma contamination, as it can significantly alter cellular responses to treatment.
-
-
Cell Culture Media Composition:
-
Phenol Red: Standard cell culture media contains phenol red, a pH indicator with weak estrogenic activity. This can mask or interfere with the effects of this compound, a selective estrogen receptor β (ERβ) agonist. For sensitive assays, use phenol red-free media.
-
Serum Batch Variability: Fetal Bovine Serum (FBS) contains endogenous hormones and growth factors that vary between batches. This variability can significantly impact experimental outcomes. It is advisable to test new batches of FBS for their effect on your specific cell line and, once a suitable batch is found, purchase a large quantity to ensure consistency across a series of experiments. The use of charcoal-stripped serum, which removes steroid hormones, is highly recommended to reduce background estrogenic activity.
-
-
Experimental Conditions:
-
Seeding Density: Ensure consistent cell seeding density across all wells and experiments. Cell density can influence growth rates and the response to treatment.
-
Treatment Duration: The inhibitory effects of this compound can be time-dependent. Ensure that the treatment duration is consistent and optimized for your cell line and assay.
-
Q2: The IC50 value we determined for this compound is different from published values. Why might this be the case?
A2: Discrepancies in IC50 values are common and can be attributed to a variety of factors:
-
Assay Type: Different cell viability and proliferation assays (e.g., MTT, XTT, CellTiter-Glo®, BrdU) measure different cellular parameters (metabolic activity, DNA synthesis, etc.). These differences can result in varying IC50 values.
-
Cell Line Specificity: The IC50 of this compound will vary between different cell lines due to differences in ERβ expression levels, the ratio of ERα to ERβ, and the downstream signaling pathways.
-
Experimental Parameters: As detailed in Q1, variations in cell culture conditions (media, serum, etc.) and assay parameters (treatment duration, cell density) can significantly influence the calculated IC50.
Q3: We are not observing the expected downstream effects on the WNT/β-catenin or PI3K/AKT signaling pathways after this compound treatment. What should we check?
A3: If you are not seeing the expected modulation of downstream signaling pathways, consider the following:
-
Treatment Concentration and Duration: Ensure that the concentration and duration of this compound treatment are sufficient to induce a measurable change in the signaling pathway. A dose-response and time-course experiment is recommended to determine the optimal conditions.
-
Cellular Context: The activity of this compound is dependent on the presence and functionality of ERβ. Verify the expression of ERβ in your cell model. The cellular context, including the expression of co-regulatory proteins, can also influence the downstream effects.
-
Antibody Quality (for Western Blotting): If using Western blotting, ensure that your primary antibodies are specific and validated for the target proteins (e.g., phosphorylated AKT, β-catenin). Use appropriate positive and negative controls.
-
Assay Sensitivity: For subtle changes in signaling, a more sensitive assay might be required. For example, for WNT/β-catenin signaling, a reporter gene assay (e.g., TOP/FOP-Flash) may be more sensitive than a Western blot for total β-catenin.
Data Presentation
Table 1: this compound (ERB-041) IC50 Values for Estrogen Receptor β
| Species | IC50 (nM) |
| Human | 5.4[1] |
| Rat | 3.1[1] |
| Mouse | 3.7[1] |
Table 2: Anti-proliferative Effects of this compound (ERB-041) on Ovarian Cancer Cell Lines
| Cell Line | Concentration (nM) | Treatment Duration | Inhibition of Proliferation (%) |
| OVCAR-3 | 10 | 5 days | 29.1 |
| OAW-42 | 10 | Not Specified | 24.4 |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT)
This protocol is for determining the effect of this compound on the proliferation of adherent cancer cell lines.
Materials:
-
This compound (ERB-041)
-
Cell line of interest
-
Complete growth medium (phenol red-free, with charcoal-stripped FBS recommended)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Protocol 2: Western Blotting for PI3K/AKT Pathway Activation
This protocol describes the detection of phosphorylated AKT (p-AKT) as a marker of PI3K/AKT pathway activation.
Materials:
-
This compound-treated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-AKT, anti-total AKT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cells treated with this compound and controls on ice with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AKT overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing:
-
The membrane can be stripped and re-probed with antibodies for total AKT and a loading control (e.g., GAPDH) to normalize the p-AKT signal.
-
Mandatory Visualizations
Caption: Signaling pathways modulated by this compound treatment.
Caption: General experimental workflow for assessing this compound's effects.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Prinaberel Dose-Response Curve Troubleshooting Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prinaberel (also known as ERB-041). The information is designed to help you identify and resolve common issues encountered during the generation of dose-response curves in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound dose-response curve is showing low potency (high IC50/EC50 value). What are the possible causes?
Several factors can contribute to a right-shifted dose-response curve, indicating lower than expected potency. Consider the following:
-
Sub-optimal Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma). Stressed or unhealthy cells can exhibit altered receptor expression and signaling, leading to a blunted response.
-
Incorrect Assay Duration: The incubation time with this compound may be too short for the desired biological effect to manifest. Consult literature for typical incubation times for your specific cell line and endpoint, which can range from 24 to 72 hours.[1]
-
Compound Degradation: this compound, like any small molecule, can be unstable under certain conditions. Ensure proper storage of your stock solutions (-80°C for long-term, -20°C for short-term).[1] Avoid repeated freeze-thaw cycles. Consider performing a stability test of this compound in your specific cell culture medium under experimental conditions.[2]
-
Low Receptor Expression: The cell line you are using may have low endogenous expression of Estrogen Receptor β (ERβ). Verify the ERβ expression level in your cell line using techniques like qPCR or Western blotting.
-
Serum Interference: Components in fetal bovine serum (FBS) can bind to this compound or interfere with its activity. Consider reducing the serum concentration or using serum-free media during the experiment.
Q2: I am observing high background signal in my reporter gene assay. What can I do to reduce it?
High background can mask the true dose-dependent effects of this compound. Here are some troubleshooting steps:
-
Optimize Cell Seeding Density: Too many cells can lead to high basal activity of the reporter. Perform a cell titration experiment to determine the optimal seeding density that provides a good signal-to-background ratio.
-
Check for Contamination: Microbial contamination can interfere with reporter assays. Regularly test your cell cultures for mycoplasma and other contaminants.[3]
-
Use appropriate plates: For luminescence-based assays, always use white, opaque plates to prevent well-to-well crosstalk.[4]
-
Review your Reagents: Ensure your reporter lysis buffer is effective and that your luciferase substrate is fresh and properly stored. Expired or improperly stored reagents can lead to auto-luminescence.[5]
-
Wash Steps: If your protocol includes wash steps, ensure they are performed thoroughly to remove any unbound compound or cellular debris.[6]
Q3: The dose-response curve has a very steep or very shallow slope. What does this indicate?
The slope of the dose-response curve (Hill slope) provides information about the binding kinetics and cooperativity of the drug-receptor interaction.
-
Steep Slope (Hill slope > 1): This may suggest positive cooperativity in binding or that the biological response is highly sensitive to small changes in this compound concentration.
-
Shallow Slope (Hill slope < 1): This could indicate negative cooperativity, the presence of multiple binding sites with different affinities, or experimental artifacts such as compound instability or cytotoxicity at higher concentrations.
Q4: My dose-response curve is not sigmoidal (e.g., it's biphasic or U-shaped). How should I interpret this?
Non-sigmoidal dose-response curves can be complex to interpret but may reveal important biological information.
-
Biphasic (Hormetic) Response: A U-shaped or inverted U-shaped curve, where the response at low doses is opposite to the response at high doses, is a phenomenon known as hormesis. This can occur with compounds that have multiple targets or that trigger different signaling pathways at different concentrations. For selective estrogen receptor modulators (SERMs), biphasic responses are not uncommon and can be due to the activation of different ER subtypes or non-genomic signaling pathways at varying concentrations.
-
Cytotoxicity at High Concentrations: A downturn in the response at high concentrations can be due to compound-induced cytotoxicity. It is crucial to perform a parallel cytotoxicity assay (e.g., using a live/dead stain or measuring ATP levels) to distinguish a true biphasic response from a toxic effect.
Q5: I am having issues with this compound solubility in my cell culture medium. What can I do?
Poor solubility can lead to inaccurate dosing and unreliable results.
-
Use of Solvents: this compound is typically dissolved in DMSO for stock solutions.[1] Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.
-
Precipitation: Visually inspect your prepared media with this compound for any signs of precipitation, especially at higher concentrations. If precipitation occurs, you may need to adjust your dilution scheme or use a different solubilizing agent (with appropriate vehicle controls).
-
Binding to Plastics: Some hydrophobic compounds can adsorb to plasticware. While this is less common for the concentrations used in cell-based assays, it's a factor to consider if you observe consistently lower than expected activity.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various contexts. Note that these values can vary depending on the cell line, experimental conditions, and endpoint measured.
| Species | Receptor | IC50 (nM) | Reference |
| Human | ERβ | 5.4 | [1][7] |
| Rat | ERβ | 3.1 | [1][7] |
| Mouse | ERβ | 3.7 | [1][7] |
Experimental Protocols
Below is a general protocol for generating a dose-response curve for this compound in a cell-based assay. This protocol should be optimized for your specific cell line and experimental endpoint.
Materials:
-
This compound (ERB-041)
-
Cell line expressing ERβ (e.g., MCF-7, T47D, SKOV-3)[1][8][9]
-
Appropriate cell culture medium and supplements (e.g., DMEM, FBS)
-
DMSO (for preparing this compound stock solution)
-
96-well cell culture plates (white plates for luminescence assays)
-
Assay-specific reagents (e.g., reporter gene assay kit, cell viability reagent)
-
Multichannel pipette
-
Plate reader (luminometer, fluorometer, or spectrophotometer)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Preparation:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the this compound stock solution in serum-free or low-serum medium to create a range of working concentrations (e.g., 10-fold dilutions from 10 µM to 0.1 nM). Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add the prepared this compound dilutions and vehicle control to the respective wells.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Assay Endpoint Measurement:
-
Follow the manufacturer's instructions for your specific assay kit (e.g., luciferase assay, MTT assay, or other cell viability assays).
-
Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (from wells with no cells or vehicle-only controls).
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 or EC50 value.
-
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: General experimental workflow for a dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 4. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. goldbio.com [goldbio.com]
- 6. How to deal with high background in ELISA | Abcam [abcam.com]
- 7. This compound (ERB-041,普林贝瑞) - 仅供科研 | ERβ Agonist | MCE [medchemexpress.cn]
- 8. Activity of Estrogen Receptor β Agonists in Therapy-Resistant Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estrogen receptor modulators genistein, daidzein and ERB-041 inhibit cell migration, invasion, proliferation and sphere formation via modulation of FAK and PI3K/AKT signaling in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of Prinaberel (ERB-041)
This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting guides for experiments involving Prinaberel (ERB-041).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (ERB-041)?
This compound is a synthetic, nonsteroidal agonist that is highly potent and selective for the Estrogen Receptor β (ERβ).[1][2] It displays significantly lower affinity for Estrogen Receptor α (ERα), making it a valuable tool for studying the specific biological roles of ERβ.[1]
Q2: How selective is this compound for ERβ over ERα?
This compound exhibits over 200-fold selectivity for ERβ compared to ERα.[1] Its binding affinity, measured by IC50 values, varies slightly across species but consistently demonstrates this strong preference.
Q3: What are the known downstream signaling pathways affected by this compound?
This compound's activation of ERβ has been shown to modulate several key signaling pathways. These are considered on-target effects mediated by ERβ. The most well-documented include:
-
WNT/β-catenin Signaling: this compound can dampen this pathway, which is relevant in its chemopreventive effects in skin cancer models.[1][3]
-
PI3K/AKT Pathway: It has been shown to diminish PI3K and AKT phosphorylation, which can reduce cell migration and tumor invasiveness.[1][4]
-
NF-κB Signaling: this compound can suppress pro-inflammatory signaling by reducing the expression of proteins like p-NFκBp65, iNOS, and COX-2.[1][5]
Q4: Has this compound been tested in clinical trials, and were any side effects noted?
This compound reached Phase II clinical trials for conditions like endometriosis and inflammatory bowel disease.[2][6] However, its development was discontinued.[7] Detailed public reports on specific side effects from these trials are limited. As with any compound affecting hormonal pathways, potential side effects could theoretically mirror those of other estrogen receptor modulators, such as hot flashes, joint pain, or vaginal dryness, but this is speculative.[8][9]
Quantitative Data Summary
The following table summarizes the selectivity profile of this compound (ERB-041) against its primary target (ERβ) and its closely related subtype (ERα) in various species.
| Table 1: this compound (ERB-041) In Vitro Potency and Selectivity | |||
| Species | Target | IC50 (nM) | Reference |
| Human | ERβ | 5.4 | [1][10] |
| ERα | 1200 - 1216 | [10] | |
| Rat | ERβ | 3.1 | [1][10] |
| ERα | 620 | [10] | |
| Mouse | ERβ | 3.7 | [1][10] |
| ERα | 750 | [10] |
Troubleshooting Guide
Q: I am observing an effect in my ERβ-negative cell line after treatment with this compound. Is this an off-target effect?
A: It is possible, but other explanations should be investigated first. High concentrations of any selective ligand can begin to engage lower-affinity targets.[11] Follow this troubleshooting workflow:
Figure 1: Troubleshooting workflow for unexpected this compound activity.
Q: My results are inconsistent across different experimental batches. What could be the cause?
A: Inconsistent results can stem from compound handling and stability.
-
Solubility: this compound is soluble in DMSO and ethanol. Ensure you are preparing fresh stock solutions and not exceeding the solubility limit in your final assay medium, which can cause precipitation.
-
Storage: Store stock solutions at -20°C as recommended. Avoid repeated freeze-thaw cycles by aliquoting the stock solution after preparation.
-
Purity: Verify the purity of your this compound batch. Impurities could lead to unexpected biological activity.
Q: I see this compound affecting WNT and PI3K/AKT signaling. Are these off-target effects?
A: Not necessarily. These pathways are known to be modulated by ERβ activation.[1][3][4] Therefore, observing changes in these pathways is consistent with an on-target effect of this compound in ERβ-expressing systems. To confirm this, you could use an ERβ antagonist to see if the effect is blocked, or use siRNA to knock down ERβ and observe if the this compound effect is abolished.
Figure 2: Known on-target signaling pathways modulated by this compound via ERβ.
Experimental Protocols
Protocol 1: General Methodology for Off-Target Liability Screening
This protocol outlines a general workflow to investigate potential off-target binding of this compound. A common approach is to use a commercially available service that screens compounds against a panel of receptors, ion channels, and enzymes.
Objective: To identify unintended molecular targets of this compound.
Workflow:
-
Compound Preparation:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Provide the exact molecular weight and concentration for accurate dilutions by the screening service.
-
-
Panel Selection:
-
Choose a broad receptor and enzyme screening panel. A common choice is the Cerep or Eurofins SafetyScreen panel, which includes dozens of GPCRs, kinases, ion channels, and nuclear receptors.
-
Select at least two concentrations for screening. A standard approach is to test at 1 µM and 10 µM to identify potential hits.
-
-
Assay Principle (Example: Radioligand Binding Assay):
-
The screening service will incubate the target receptor/enzyme preparation with a specific radioligand.
-
This compound is added at the specified concentrations.
-
The reaction is allowed to reach equilibrium.
-
The amount of bound radioligand is measured. A significant reduction (>50%) in radioligand binding in the presence of this compound indicates a potential interaction ("hit").
-
-
Data Analysis:
-
Results are typically provided as a percentage of inhibition of radioligand binding.
-
Hits (usually >50% inhibition) should be followed up with dose-response curve experiments to determine the binding affinity (Ki) or functional potency (IC50) at the off-target site.
-
Compare the off-target potency with the on-target potency for ERβ to determine the selectivity window.
-
Protocol 2: Western Blot to Confirm On-Target Pathway Modulation
Objective: To verify if an observed cellular effect is mediated through a known this compound/ERβ downstream pathway (e.g., PI3K/AKT).
Methodology:
-
Cell Culture & Treatment:
-
Plate ERβ-expressing cells (e.g., SKOV-3 ovarian cancer cells) and an ERβ-negative control cell line.
-
Grow cells to 70-80% confluency.
-
Treat cells with vehicle (DMSO) or this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, collect lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies against p-AKT, total AKT, and a loading control (e.g., GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager.
-
Quantify band intensities and normalize the p-AKT signal to total AKT and the loading control. A decrease in the p-AKT/total AKT ratio in ERβ-positive cells would confirm on-target pathway modulation.[1]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Erb-041, an estrogen receptor-β agonist, inhibits skin photocarcinogenesis in SKH-1 hairless mice by downregulating the WNT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. This compound | C15H10FNO3 | CID 656954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. komen.org [komen.org]
- 9. mastology.org [mastology.org]
- 10. caymanchem.com [caymanchem.com]
- 11. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Prinaberel Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of Prinaberel in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound (also known as ERB-041) is a potent and highly selective agonist for the Estrogen Receptor β (ERβ).[1][2] It is a synthetic, nonsteroidal compound used in scientific research to investigate the role of ERβ in various biological processes.[1] Studies have explored its potential in conditions like inflammatory bowel disease, rheumatoid arthritis, and certain types of cancer.[3][4][5] In cell culture experiments, this compound is used to activate ERβ signaling pathways to study its effects on cell proliferation, apoptosis, and inflammation.[5][6]
Q2: What are the solubility properties of this compound?
This compound is poorly soluble in water. It is, however, soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[7] One supplier notes its solubility in 0.1N NaOH(aq) and DMSO. This low aqueous solubility is a primary reason for its potential precipitation in cell culture media, which are aqueous-based.
Q3: What causes this compound to precipitate in my cell culture medium?
Precipitation of this compound in cell culture medium can be triggered by several factors:
-
Poor Aqueous Solubility: this compound is inherently hydrophobic and has low solubility in aqueous solutions like cell culture media.[7]
-
"Salting Out" Effect: When a concentrated stock of this compound in an organic solvent (like DMSO) is added to the aqueous cell culture medium, the abrupt change in solvent polarity can cause the compound to fall out of solution.
-
High Concentration: Exceeding the solubility limit of this compound in the final culture medium will lead to precipitation.
-
Interactions with Media Components: Components in the culture medium, such as salts and proteins (especially in serum-containing media), can interact with this compound and affect its solubility.[8][9][10]
-
Temperature Fluctuations: Changes in temperature, such as moving media from a refrigerator to an incubator, can alter the solubility of compounds.
Q4: Can the presence of serum in my culture medium affect this compound solubility?
Yes, serum can have a dual effect on the solubility of compounds like this compound. The proteins in serum, such as albumin, can bind to hydrophobic drugs, which can in some cases increase their apparent solubility and stability in the medium.[8] However, serum also contains a complex mixture of salts, lipids, and other molecules that could potentially interact with this compound and contribute to precipitation under certain conditions. Furthermore, some pharmaceutical preparations of human serum albumin contain stabilizers that can be detrimental to cell growth in culture.[11]
Troubleshooting Guide
If you are experiencing this compound precipitation in your cell culture experiments, follow this step-by-step guide to identify the cause and find a solution.
Diagram of Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Step 1: Review Stock Solution Preparation and Handling
-
Is your stock solution clear? Visually inspect your this compound stock solution. If you see any crystals or cloudiness, it is not fully dissolved.
-
Solution: Try gentle warming (e.g., in a 37°C water bath) and vortexing to aid dissolution. Ensure your stock concentration is not above the solubility limit in your chosen solvent. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles.
-
Step 2: Optimize the Dilution Procedure
-
How are you diluting the stock solution into the culture medium? Adding a small volume of cold DMSO stock directly into a large volume of aqueous medium can cause localized high concentrations and immediate precipitation.
-
Solution 1: Pre-warm the medium. Pre-warming the cell culture medium to 37°C before adding the this compound stock can help maintain solubility.
-
Solution 2: Serial dilution. Instead of adding the stock directly to the final volume, first dilute the stock in a smaller volume of medium, mix thoroughly, and then add this intermediate dilution to the final culture volume. This gradual decrease in solvent concentration can prevent shocking the compound out of solution.
-
Step 3: Determine the Critical Precipitation Concentration
-
Is your final concentration of this compound too high? Every compound has a maximum solubility in a given medium.
-
Solution: Perform an experiment to determine the concentration at which this compound precipitates in your specific cell culture medium (with or without serum).
-
-
Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium. For example, you could test final concentrations ranging from 1 µM to 50 µM.
-
Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a set period (e.g., 24 hours).
-
Visually inspect each concentration for any signs of precipitation (cloudiness, crystals). A light microscope can be used for more sensitive detection.
-
Quantify precipitation (Optional): For a more quantitative measure, you can measure the absorbance of the medium at a high wavelength (e.g., 600 nm) using a spectrophotometer. An increase in absorbance indicates scattering due to precipitates.
-
Determine the highest concentration that remains clear. This is your working upper limit for this specific medium and set of conditions.
Diagram of Experimental Workflow for Solubility Testing
Caption: Workflow for determining the precipitation threshold of this compound.
Step 4: Explore Alternative Formulation Strategies
If precipitation persists even at your desired effective concentration, consider modifying your formulation.
-
Reduce the final DMSO concentration. High concentrations of DMSO can be toxic to cells. Aim for a final DMSO concentration of less than 0.5% (v/v), and ideally below 0.1%. Ensure you have a vehicle control in your experiments with the same final DMSO concentration.
-
Use a co-solvent. A mixture of solvents can sometimes improve solubility.
-
Ethanol: Can be used as an alternative or in combination with DMSO. However, like DMSO, high concentrations can be toxic to cells.
-
Polyethylene glycol (PEG): Low molecular weight PEGs (e.g., PEG 400) are water-miscible and can be used to dissolve some poorly soluble compounds for in vitro use.
-
-
Utilize solubilizing agents.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes that are more water-soluble.[12][13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications.[16]
-
Surfactants: Biologically compatible detergents like Tween 80 can be used at low concentrations to increase solubility, though their potential effects on cell membranes and signaling pathways should be considered.
-
| Strategy | Description | Advantages | Disadvantages |
| DMSO | A common organic solvent for dissolving hydrophobic compounds. | High solubilizing power for many compounds. | Can be toxic to cells at higher concentrations; can cause precipitation upon dilution. |
| Ethanol | Another common organic solvent. | Less toxic than DMSO for some cell lines. | Lower solubilizing power for some compounds compared to DMSO. |
| Co-solvents (e.g., PEG 400) | Using a mixture of water-miscible organic solvents. | Can improve solubility and reduce the concentration of a single toxic solvent. | Requires optimization of the solvent ratio; potential for toxicity. |
| Cyclodextrins (e.g., HP-β-CD) | Form inclusion complexes with the drug to increase aqueous solubility.[12][13][14] | Generally low toxicity; can significantly improve solubility.[14] | May alter drug availability and interaction with receptors; requires optimization of drug-to-cyclodextrin ratio. |
| Surfactants (e.g., Tween 80) | Form micelles that can encapsulate the drug. | Effective at low concentrations. | Can have off-target effects on cells; may interfere with certain assays. |
-
Prepare stock solutions of this compound in different solvent systems (e.g., DMSO/Ethanol mix, PEG 400).
-
For cyclodextrin formulation:
-
Prepare an aqueous solution of HP-β-cyclodextrin.
-
Add this compound to the cyclodextrin solution and stir or sonicate until dissolved. The molar ratio of this compound to cyclodextrin will need to be optimized.
-
-
Perform the precipitation threshold experiment as described above for each new formulation.
-
Conduct a cell viability/toxicity assay (e.g., MTT, trypan blue exclusion) to ensure the new formulation is not more toxic to your cells than the original DMSO-based formulation.
-
Validate the biological activity of this compound in the new formulation to ensure that the solubilizing agent does not interfere with its mechanism of action.
By systematically working through these FAQs and troubleshooting steps, researchers can effectively prevent and resolve issues with this compound precipitation, ensuring the reliability and reproducibility of their cell culture experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Ace Therapeutics [acetherapeutics.com]
- 3. Estrogen receptor β activation alleviates inflammatory bowel disease by suppressing NLRP3-dependent IL-1β production in macrophages via downregulation of intracellular calcium level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erb-041, an estrogen receptor-β agonist, inhibits skin photocarcinogenesis in SKH-1 hairless mice by downregulating the WNT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estrogen receptor modulators genistein, daidzein and ERB-041 inhibit cell migration, invasion, proliferation and sphere formation via modulation of FAK and PI3K/AKT signaling in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ERB-041, a selective ER beta agonist, inhibits iNOS production in LPS-activated peritoneal macrophages of endometriosis via suppression of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tocris.com [tocris.com]
- 8. CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mitigating unintentional effects of pharmaceutical human serum albumin preparations in therapeutic cell culture - Akron Biotech [akronbiotech.com]
- 12. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Prinaberel Interference with Fluorescence Assays: Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential interference issues when using prinaberel in fluorescence-based assays. This compound, a selective estrogen receptor β (ERβ) agonist, belongs to the phenyl-1,3-oxazole class of compounds and possesses phenolic hydroxyl groups. These structural features suggest a potential for interference in fluorescence assays through mechanisms such as autofluorescence and fluorescence quenching. This guide offers troubleshooting strategies and frequently asked questions (FAQs) to help researchers identify and mitigate these potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as ERB-041) is a potent and highly selective agonist for Estrogen Receptor β (ERβ). It exhibits over 200-fold selectivity for ERβ over ERα. Its mechanism of action involves binding to ERβ and modulating the expression of target genes. This can influence various signaling pathways, including the WNT/β-catenin and PI3K-AKT pathways, which are critical in processes like cell proliferation, inflammation, and apoptosis.
Q2: Why might this compound interfere with fluorescence assays?
-
Autofluorescence: Phenyl-1,3-oxazole derivatives can exhibit intrinsic fluorescence. If this compound absorbs light at the excitation wavelength of your assay's fluorophore and emits light in a similar range as your assay's emission wavelength, it can lead to false-positive signals or increased background noise.
-
Fluorescence Quenching: this compound contains phenolic hydroxyl groups. Phenolic compounds are known to be potential fluorescence quenchers. Quenching occurs when a substance reduces the fluorescence intensity of a fluorophore through various mechanisms like Förster Resonance Energy Transfer (FRET), photoinduced electron transfer (PET), or collisional quenching. This can lead to a decrease in the assay signal, potentially resulting in false-negative results or an underestimation of the biological effect.
Q3: Which types of fluorescence assays are most likely to be affected?
Assays that are particularly sensitive to compound interference include:
-
Fluorescence Polarization (FP) Assays: These assays measure the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. Autofluorescence from a test compound can significantly interfere with the polarization signal. Quenching can reduce the total fluorescence intensity, affecting the accuracy of the measurement.
-
Förster Resonance Energy Transfer (FRET) Assays: FRET assays rely on the energy transfer between a donor and an acceptor fluorophore. A compound that absorbs light at the donor's excitation or emission wavelength, or at the acceptor's emission wavelength, can disrupt the FRET signal. Autofluorescent compounds can also contribute to the acceptor's emission signal, leading to inaccurate results.
-
Fluorescence Intensity (FI) Assays: Simple FI assays that measure an increase or decrease in fluorescence are highly susceptible to both autofluorescence (false positives) and quenching (false negatives) from the test compound.
Troubleshooting Guides
If you suspect that this compound is interfering with your fluorescence-based assay, follow these troubleshooting steps:
Guide 1: Identifying the Type of Interference
Objective: To determine if this compound is causing autofluorescence or fluorescence quenching in your assay system.
Experimental Protocol:
-
Prepare a this compound-Only Control: In a multi-well plate, prepare wells containing your assay buffer and this compound at the same concentrations used in your experiment, but without the fluorescent probe or any other assay components (e.g., receptor, antibody).
-
Prepare a Fluorescent Probe-Only Control: Prepare wells with the assay buffer and your fluorescent probe at the working concentration.
-
Prepare a Test Condition: Prepare wells with the assay buffer, your fluorescent probe, and this compound at the experimental concentrations.
-
Measure Fluorescence: Read the plate on your fluorescence reader using the same excitation and emission wavelengths as your main experiment.
Data Analysis:
| Well Contents | Expected Fluorescence Signal (if no interference) | Observed Signal Suggesting Autofluorescence | Observed Signal Suggesting Quenching |
| Assay Buffer + this compound | Near background | Significantly above background | Not applicable |
| Assay Buffer + Fluorescent Probe | Baseline fluorescence of the probe | Not applicable | Not applicable |
| Assay Buffer + Fluorescent Probe + this compound | Similar to "Fluorescent Probe-Only" | Higher than "Fluorescent Probe-Only" | Lower than "Fluorescent Probe-Only" |
Interpretation:
-
Autofluorescence: A high signal in the "this compound-Only" wells indicates that this compound is autofluorescent at your assay's wavelengths.
-
Quenching: If the signal in the "Test Condition" wells is significantly lower than the "Fluorescent Probe-Only" wells, this compound is likely quenching the fluorescence of your probe.
Guide 2: Mitigating Interference in Fluorescence Polarization (FP) Assays
Objective: To obtain reliable data from FP assays in the presence of potential interference from this compound.
Experimental Workflow:
Caption: Troubleshooting workflow for FP assays.
Detailed Methodologies:
-
Background Subtraction: If autofluorescence is confirmed, subtract the average fluorescence intensity of the "this compound-Only" control wells from all experimental wells containing this compound at the corresponding concentration.
-
Use of Red-Shifted Dyes: Many interfering compounds are more problematic in the blue-green spectral region. Switching to a fluorescent probe that excites and emits at longer wavelengths (e.g., red or far-red dyes like Cy5 or Alexa Fluor 647) can often reduce or eliminate interference.
-
Alternative Non-Fluorescent Assays: If interference cannot be sufficiently mitigated, consider using an orthogonal, non-fluorescence-based assay to validate your findings. Examples include:
-
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay relies on chemiluminescence and is less prone to fluorescence interference.
-
Surface Plasmon Resonance (SPR): A label-free technique to measure binding kinetics and affinity.
-
Isothermal Titration Calorimetry (ITC): A label-free method to measure the thermodynamics of binding.
-
Guide 3: Mitigating Interference in FRET Assays
Objective: To minimize the impact of this compound interference on FRET-based assays.
Signaling Pathway and Potential Interference:
Caption: Potential interference points of this compound in a FRET assay.
Detailed Methodologies:
-
Spectral Scan of this compound: If possible, perform an absorbance and fluorescence scan of this compound to determine its excitation and emission maxima. This will help you choose fluorophores for your assay that have minimal spectral overlap with this compound.
-
Time-Resolved FRET (TR-FRET): TR-FRET assays use a long-lifetime lanthanide donor (e.g., Europium or Terbium) and a time-gated detection window. This approach effectively eliminates interference from short-lived autofluorescence of test compounds.
-
Control for Inner Filter Effect: The inner filter effect occurs when a compound absorbs the excitation or emission light of the fluorophores. To test for this, you can measure the fluorescence of your donor and acceptor fluorophores in the presence and absence of this compound. A decrease in fluorescence intensity without a direct interaction suggests an inner filter effect. This can sometimes be mitigated by using lower concentrations of the fluorescent probes or the test compound, or by using microplates with shorter path lengths.
This compound's Signaling Pathways
Understanding the biological context of your experiment can help in choosing the most appropriate assay. This compound, as an ERβ agonist, influences key cellular signaling pathways.
Caption: Simplified signaling pathways affected by this compound.
Given its effects on these pathways, researchers might use fluorescence assays to study:
-
ERβ ligand binding (FP assays)
-
ERβ co-activator/co-repressor recruitment (FRET assays)
-
Changes in intracellular protein levels via immunofluorescence or reporter assays (e.g., GFP reporters for pathway activation).
When conducting such experiments, it is crucial to be aware of the potential for assay interference by this compound and to implement the appropriate controls and troubleshooting measures outlined in this guide. By systematically addressing potential artifacts, researchers can ensure the generation of high-quality, reliable data.
Validation & Comparative
A Head-to-Head Battle of ERβ Selectivity: Prinaberel vs. Diarylpropionitrile
For researchers, scientists, and drug development professionals navigating the landscape of selective estrogen receptor beta (ERβ) agonists, the choice between front-runners Prinaberel (also known as ERB-041) and Diarylpropionitrile (DPN) is a critical one. This guide provides an objective, data-driven comparison of these two widely utilized research compounds, focusing on their ERβ selectivity, supported by experimental data and detailed methodologies.
At a Glance: Key Performance Indicators
Both this compound and DPN exhibit a strong preference for ERβ over its counterpart, ERα. However, the degree of this selectivity, a crucial parameter for targeted therapeutic strategies, varies. The following tables summarize the quantitative data on the binding affinity and functional potency of these compounds from various studies.
Table 1: Comparative Binding Affinity for Estrogen Receptors
| Compound | Receptor | IC50 (nM) | Ki (nM) | Relative Binding Affinity (RBA) vs. Estradiol | ERβ/ERα Selectivity (Binding) |
| This compound (ERB-041) | Human ERβ | 5.4[1] | - | - | >200-fold[1] |
| Rat ERβ | 3.1[1] | - | - | ||
| Mouse ERβ | 3.7[1] | - | - | ||
| Human ERα | >1000 | - | - | ||
| Diarylpropionitrile (DPN) | Human ERβ | - | - | - | 70-fold[2] |
| Human ERα | - | - | - | ||
| S-DPN | Rat ERβ | - | 0.27 ± 0.05[3] | - | ~80-fold[3] |
| Rat ERα | - | - | - | ||
| R-DPN | Rat ERβ | - | 1.82 ± 0.21[3] | - | ~80-fold[3] |
| Rat ERα | - | - | - | ||
| rac-DPN | Human ERβ | - | - | - | 80-300-fold[4] |
| Human ERα | - | - | - |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Table 2: Comparative Functional Potency in Transcriptional Assays
| Compound | Receptor | EC50 (nM) | ERβ/ERα Selectivity (Potency) |
| This compound (ERB-041) | ERβ | - | >200-fold[1] |
| ERα | - | ||
| Diarylpropionitrile (DPN) | ERβ | 0.85[2] | 78-fold[2] |
| ERα | 66[2] | ||
| rac-DPN | ERβ | - | 170-fold[5] |
| ERα | - |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Dissecting the Data:
This compound consistently demonstrates a very high degree of selectivity for ERβ, with reported values exceeding 200-fold in both binding and functional assays.[1] Diarylpropionitrile also shows significant ERβ selectivity, though the reported values vary more widely, from 70-fold to over 300-fold, depending on the specific form of DPN (racemic mixture vs. individual enantiomers) and the assay conditions.[2][4][5]
Notably, the enantiomers of DPN exhibit different affinities for ERβ, with S-DPN showing a higher affinity than R-DPN.[3] Interestingly, while S-DPN is a potent activator of ERβ-mediated transcription, R-DPN is less active.[5] The racemic mixture of DPN, which is commonly used in research, therefore represents a combination of these differing activities.
Experimental Corner: How Selectivity is Measured
The data presented above is derived from two primary types of in vitro assays: competitive binding assays and reporter gene assays. Understanding the principles behind these methods is crucial for interpreting the results.
Competitive Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand (typically [³H]-estradiol) for binding to the estrogen receptor.
Caption: Workflow of a competitive binding assay.
Detailed Methodology:
-
Preparation of Receptor Source: Estrogen receptors (ERα and ERβ) are typically obtained from recombinant expression systems or from tissue homogenates (e.g., rat uterine cytosol).[6]
-
Incubation: A constant concentration of radiolabeled estradiol ([³H]-E2) is incubated with the receptor preparation in the presence of varying concentrations of the test compound (this compound or DPN).[7]
-
Separation: After reaching equilibrium, the bound and free radioligand are separated. A common method involves using a hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.[7]
-
Detection: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of bound radioligand against the concentration of the test compound. The IC50 value, the concentration of the test compound that displaces 50% of the radiolabeled ligand, is then determined. From the IC50, the inhibition constant (Ki) can be calculated to represent the binding affinity of the test compound.
Reporter Gene Assay
This cell-based assay measures the functional consequence of ligand binding – the activation of gene transcription.
Caption: Workflow of a luciferase reporter gene assay.
Detailed Methodology:
-
Cell Culture and Transfection: A suitable mammalian cell line that does not endogenously express estrogen receptors (e.g., HEK293 or HeLa cells) is used.[8] These cells are co-transfected with two plasmids: one that directs the expression of either human ERα or ERβ, and a reporter plasmid containing a luciferase gene under the control of an estrogen response element (ERE).
-
Compound Treatment: The transfected cells are then treated with various concentrations of the test compound (this compound or DPN).
-
Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and a substrate for the luciferase enzyme (luciferin) is added.
-
Detection: The light produced by the enzymatic reaction is measured using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the transcriptional activity of the estrogen receptor. A dose-response curve is generated, and the EC50 value, the concentration of the agonist that produces 50% of the maximal response, is calculated.
ERβ Signaling Pathways: A Visual Overview
Upon activation by an agonist like this compound or DPN, ERβ can initiate signaling through both genomic and non-genomic pathways to regulate gene expression and cellular function.
Genomic Signaling Pathway
The classical, or genomic, pathway involves the direct binding of the ERβ-ligand complex to DNA.
Caption: The genomic ERβ signaling pathway.
In this pathway, the binding of the agonist causes a conformational change in ERβ, leading to its dimerization and translocation into the nucleus. The dimer then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, recruiting coactivator proteins to initiate transcription.[9]
Non-Genomic Signaling Pathway
ERβ can also mediate rapid, non-genomic effects that do not directly involve gene transcription.
Caption: The non-genomic ERβ signaling pathway.
A subpopulation of ERβ is localized to the cell membrane.[10] Upon ligand binding, these membrane-associated receptors can rapidly activate various intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.[9][11] These signaling events can, in turn, influence a variety of cellular processes, including cell proliferation and survival.
Conclusion
Both this compound and Diarylpropionitrile are potent and selective ERβ agonists, making them invaluable tools for investigating the biological roles of this receptor. This compound appears to offer a higher and more consistent degree of selectivity for ERβ. DPN, particularly its S-enantiomer, is also a highly effective ERβ agonist, although its selectivity profile can be more variable depending on the specific form used. The choice between these two compounds will ultimately depend on the specific requirements of the research, including the desired level of selectivity and the biological system under investigation. This guide provides the foundational data and methodological insights to aid researchers in making an informed decision.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Estrogen Receptor-β Agonist Diarylpropionitrile: Biological Activities of R- and S-Enantiomers on Behavior and Hormonal Response to Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diarylpropionitrile (DPN) Enantiomers: Synthesis and Evaluation of Estrogen Receptor Beta-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Luciferase reporter gene assay for transcription inhibitory activity for ERβ [bio-protocol.org]
- 9. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Prinaberel's Selectivity Profile: A Comparative Guide to its Interaction with Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals
Prinaberel (also known as ERB-041) is a potent and highly selective agonist for Estrogen Receptor β (ERβ), a member of the nuclear receptor superfamily.[1][2] Its selectivity is a critical attribute, as differential activation of estrogen receptor subtypes, ERα and ERβ, can lead to distinct physiological and pathological outcomes. This guide provides a comparative analysis of this compound's cross-reactivity with other nuclear receptors, based on available experimental data.
Quantitative Comparison of this compound's Binding Affinity
| Nuclear Receptor | Ligand | IC50 (nM) | Selectivity (fold) |
| Estrogen Receptor β (ERβ) | This compound (ERB-041) | 5.4 | >200-fold vs. ERα |
| Estrogen Receptor α (ERα) | This compound (ERB-041) | >1000 | - |
Data Interpretation: The IC50 value represents the concentration of this compound required to inhibit the binding of a radiolabeled ligand to the receptor by 50%. The significantly lower IC50 for ERβ indicates a much stronger binding affinity compared to ERα. The greater than 200-fold selectivity highlights this compound's specificity for ERβ over ERα. The absence of published data for other nuclear receptors (AR, GR, MR, PR) represents a critical data gap in the comprehensive profiling of this compound's selectivity.
Experimental Methodologies
The quantitative data presented above is typically generated using competitive radioligand binding assays. Below is a detailed protocol representative of such an experiment.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (IC50) of this compound for a specific nuclear receptor.
Materials:
-
Test Compound: this compound (ERB-041)
-
Nuclear Receptor: Purified recombinant human ERα or ERβ
-
Radioligand: [3H]-Estradiol
-
Assay Buffer: Tris-HCl buffer containing protease inhibitors and other stabilizing agents.
-
Scintillation Cocktail
-
96-well plates
-
Filter mats
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of test concentrations.
-
The nuclear receptor protein is diluted in assay buffer to a predetermined concentration.
-
The radioligand is diluted in assay buffer to a final concentration typically at or below its Kd (dissociation constant).
-
-
Assay Setup:
-
In a 96-well plate, the following are added in order:
-
Assay buffer
-
Increasing concentrations of this compound or vehicle control.
-
Diluted nuclear receptor protein.
-
-
The plate is incubated for a specific time (e.g., 2-4 hours) at a controlled temperature (e.g., 4°C) to allow the binding to reach equilibrium.
-
-
Radioligand Addition and Incubation:
-
[3H]-Estradiol is added to each well.
-
The plate is incubated for an additional period (e.g., 18-24 hours) at a controlled temperature to allow for competitive binding.
-
-
Separation of Bound and Free Ligand:
-
The contents of each well are rapidly filtered through a filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filter mat is washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
The filter mat is dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filter, corresponding to the amount of bound radioligand, is measured using a scintillation counter.
-
-
Data Analysis:
-
The data is analyzed using non-linear regression to determine the IC50 value. This is the concentration of this compound that displaces 50% of the specifically bound radioligand.
-
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the processes involved in assessing this compound's activity, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the known signaling pathway of its target receptor.
References
A Head-to-Head Comparison of Novel ERβ Agonists: Prinaberel (ERB-041) and OSU-ERb-12
In the landscape of selective estrogen receptor β (ERβ) agonists, Prinaberel (also known as ERB-041) and OSU-ERb-12 have emerged as significant investigational compounds. Both molecules exhibit high affinity and selectivity for ERβ, a nuclear receptor implicated in the modulation of various physiological and pathological processes, including inflammation and cancer. This guide provides a detailed, data-supported comparison of this compound and OSU-ERb-12 to assist researchers, scientists, and drug development professionals in their evaluation of these two prominent ERβ agonists.
Mechanism of Action and Signaling Pathways
Both this compound and OSU-ERb-12 exert their biological effects through the activation of ERβ, a ligand-activated transcription factor. Upon binding, the agonist-receptor complex translocates to the nucleus and modulates the expression of target genes. While their primary target is the same, the downstream signaling pathways they influence show some distinctions, which may account for their unique pharmacological profiles.
This compound (ERB-041) has been shown to exert its anticancer effects by dampening the WNT/β-catenin signaling pathway.[1] Additionally, it has been observed to diminish the phosphorylation of PI3K and AKT, key components of a critical cell survival pathway.[1]
OSU-ERb-12 , a more recently developed compound, has been noted for its ability to suppress the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.[2] This is achieved, at least in part, by decreasing the expression of the transcription factor Snail, a master regulator of EMT.[2] Furthermore, OSU-ERb-12 can antagonize the pro-proliferative signaling of estrogen receptor α (ERα), a distinct advantage in hormone-dependent cancers.[2]
Quantitative Data Comparison
Direct head-to-head studies under identical experimental conditions are limited. However, by collating data from various publications, a comparative overview can be assembled. It is important to note that variations in experimental protocols and cell lines used can influence the results.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | Target | IC50 (nM) | Selectivity (ERβ vs. ERα) | Reference |
| This compound (ERB-041) | Human ERβ | 5.4 | >200-fold | [1] |
| Rat ERβ | 3.1 | [1] | ||
| Mouse ERβ | 3.7 | [1] | ||
| Human ERα | >1000 | [1] | ||
| OSU-ERb-12 | Human ERβ | - | >100-fold | [3] |
| Human ERα | - | [3] |
Table 2: In Vitro Anti-Cancer Activity in Ovarian Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Endpoint | Reference |
| This compound (ERB-041) | SKOV-3 | Apoptosis | 10 | 48 hours | [1] |
| OVCAR-3, OAW-42 | Proliferation | - | 29.1% and 24.4% inhibition at 10 nM after 5 and 3 days, respectively | [4] | |
| OSU-ERb-12 | A panel of ovarian cancer cell lines | Cell Viability | 7.28 - 15.36 | 7 days | [2] |
| Ovarian cancer organoid | Cell Viability | 12.89 | 7 days | [2] |
Table 3: Pharmacokinetic Properties in Mice
| Compound | Parameter | Value | Dosing Route | Reference |
| This compound (ERB-041) | - | Data not readily available | - | - |
| OSU-ERb-12 | Cmax | 1,130 ng/mL | 10 mg/kg IV | [5][6] |
| AUCinf | 1,410 hr*ng/mL | 10 mg/kg IV | [5][6] | |
| T1/2 | 1.8 hr | 10 mg/kg IV | [5][6] | |
| Bioavailability | 24% | 10 mg/kg PO | [5][6] |
One study noted that OSU-ERb-12 possesses favorable pharmacological properties compared to other clinically developed ERβ agonists, such as this compound (ERB-041).[2]
Experimental Protocols
ERβ Selectivity Assay (General Protocol)
A common method to determine ERβ selectivity is through a competitive binding assay or a reporter gene assay.
1. Cell Viability Assay (Methylene Blue Assay for OSU-ERb-12)
-
Cell Seeding: Ovarian cancer cells are seeded in 96-well plates at a density of 5 x 10² to 1 x 10³ cells/well and incubated for 24 hours.
-
Treatment: Cells are treated with various concentrations of OSU-ERb-12 and cultured for 7 days.
-
Staining: Cells are washed with PBS, fixed with 3.7% formaldehyde for 30 minutes, and stained with 1.0% Methylene Blue for 60 minutes.
-
Dissolving and Reading: After rinsing, the stain is dissolved using a solution of 10% acetic acid and 50% methanol in water. The absorbance is measured at 609 nm.[7]
2. Western Blot for Snail Expression (for OSU-ERb-12)
-
Cell Treatment: Ovarian cancer cell lines (e.g., PEO1, OVCAR3, OVCAR4) are treated with 10 µM of OSU-ERb-12 for various time periods.
-
Protein Extraction: Cells are lysed, and protein concentration is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody against Snail, followed by an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.[8]
3. PI3K/AKT Pathway Analysis (General Protocol for this compound)
-
Cell Treatment: Cells are treated with this compound at the desired concentrations and time points.
-
Protein Extraction: Cellular lysates are prepared as described for Western blotting.
-
Western Blotting: Western blot analysis is performed using primary antibodies specific for phosphorylated PI3K (p-PI3K) and phosphorylated AKT (p-AKT), as well as total PI3K and AKT as loading controls.
-
Detection and Quantification: The levels of phosphorylated proteins are detected and quantified to assess the inhibitory effect of this compound on the PI3K/AKT pathway.
Conclusion
Both this compound (ERB-041) and OSU-ERb-12 are potent and selective ERβ agonists with demonstrated anti-cancer properties, particularly in ovarian cancer models. This compound appears to exert its effects primarily through the inhibition of WNT/β-catenin and PI3K/AKT signaling pathways. OSU-ERb-12, on the other hand, is characterized by its ability to inhibit EMT via suppression of Snail and to antagonize ERα signaling.
While direct comparative data is sparse, the available information suggests that OSU-ERb-12 may possess a more favorable pharmacokinetic profile. The choice between these two compounds for research or therapeutic development will likely depend on the specific biological question or pathological context being addressed. Further head-to-head studies are warranted to definitively delineate the comparative efficacy and safety of these promising ERβ agonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel Estrogen Receptor β Agonist Diminishes Ovarian Cancer Stem Cells via Suppressing the Epithelial-to-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OSU-ERβ-12: a promising pre-clinical candidate selective estrogen receptor beta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of estrogen receptor β agonists on proliferation and gene expression of ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Validating Prinaberel's ERβ Agonism: A Comparative Guide Using the Luciferase Reporter Assay
This guide provides a comprehensive overview of the use of a luciferase reporter assay to validate and quantify the agonistic activity of Prinaberel on the Estrogen Receptor β (ERβ). It is intended for researchers, scientists, and drug development professionals seeking to understand the experimental basis for characterizing selective nuclear receptor modulators. We will compare this compound's performance with other relevant compounds and provide detailed experimental protocols.
Introduction to this compound and ERβ
This compound, also known as ERB-041, is a synthetic, non-steroidal compound identified as a potent and highly selective agonist for Estrogen Receptor β (ERβ).[1][2] ERβ is a ligand-activated nuclear transcription factor that, along with Estrogen Receptor α (ERα), mediates the physiological effects of estrogens.[3][4] While ERα and ERβ share structural similarities, they often have different, and sometimes opposing, biological functions.[4][5] For instance, ERα signaling is linked to proliferative effects in breast cancer, whereas ERβ activation can have anti-proliferative effects.[5][6] This distinction makes the development of selective ERβ agonists like this compound a promising therapeutic strategy for conditions such as endometriosis, inflammatory diseases, and certain cancers.[2][7]
Validating the specific agonism of a compound is a critical step in its development. The luciferase reporter assay is a widely used, sensitive, and high-throughput method to quantify the activation of nuclear receptors like ERβ in a cellular context.[8][9]
Principle of ERβ Activation and Luciferase Reporter Assay
ERβ Signaling Pathway
As a nuclear receptor, ERβ resides primarily in the cytosol in an inactive state, complexed with heat shock proteins (HSPs).[5] Upon binding to a ligand like this compound, the receptor undergoes a conformational change, dissociates from the HSPs, and forms homodimers (ERβ/ERβ) or heterodimers with ERα (ERα/ERβ).[5][6] These dimers translocate to the nucleus, where they bind to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.[3] This binding recruits co-activator proteins and the general transcription machinery, initiating the transcription of downstream genes.[3]
Luciferase Assay Workflow
The luciferase reporter assay leverages this signaling mechanism. Cells that do not endogenously express ERβ (e.g., HEK-293T) are co-transfected with two engineered plasmids:
-
An ERβ Expression Vector: This plasmid drives the constitutive expression of the full-length human ERβ protein within the cell.
-
A Reporter Vector: This plasmid contains the firefly luciferase gene under the control of a promoter with multiple copies of an ERE.[10]
When this compound is added, it activates the expressed ERβ, which then binds to the EREs on the reporter plasmid, driving the transcription of the luciferase gene. The amount of luciferase enzyme produced is directly proportional to the level of ERβ activation. By adding the enzyme's substrate, D-luciferin, a luminescent signal is generated, which can be quantified to determine the compound's agonist activity.[11]
Experimental Protocol
This protocol outlines a typical dual-luciferase reporter assay to validate this compound's ERβ agonism and selectivity. A dual-luciferase system includes a second reporter (e.g., Renilla luciferase) on a control plasmid, which serves to normalize for transfection efficiency and cell viability.[8]
Materials and Reagents
-
Cell Line: Human Embryonic Kidney 293T (HEK-293T) cells.
-
Plasmids:
-
pCMV-hERβ (Human ERβ expression vector).
-
pGL4.27[luc2P/ERE/Hygro] Vector (Firefly luciferase reporter).
-
pRL-TK (Control vector expressing Renilla luciferase).
-
-
Compounds:
-
This compound (ERB-041).
-
17β-Estradiol (E2) (Positive control, pan-estrogen agonist).
-
Propyl pyrazole triol (PPT) (ERα-selective agonist control).
-
Vehicle control (e.g., 0.1% DMSO).
-
-
Reagents:
-
DMEM with 10% Charcoal-Stripped Fetal Bovine Serum (FBS).
-
Transfection reagent (e.g., Lipofectamine™ 3000).
-
Dual-Glo® Luciferase Assay System.[8]
-
Sterile 96-well white, clear-bottom assay plates.
-
Procedure
-
Cell Culture: Culture HEK-293T cells in DMEM supplemented with 10% charcoal-stripped FBS to minimize background estrogenic activity.
-
Transfection:
-
One day before transfection, seed cells in a 6-well plate to reach 70-80% confluency on the day of transfection.
-
Co-transfect cells with the ERβ expression vector, ERE-luciferase reporter vector, and the Renilla control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
For selectivity testing, a parallel transfection should be performed using an ERα expression vector instead of ERβ.
-
-
Plating for Assay: 24 hours post-transfection, trypsinize and seed the cells into a 96-well white assay plate at a density of 10,000-20,000 cells per well. Allow cells to attach for 4-6 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound, 17β-Estradiol, and PPT in charcoal-stripped media.
-
Remove the media from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and the Dual-Glo® Luciferase Assay System reagents to room temperature.
-
Add the Dual-Glo® Luciferase Reagent (which contains the firefly luciferase substrate) to each well and mix.
-
Measure firefly luminescence using a plate luminometer.
-
Add the Dual-Glo® Stop & Glo® Reagent (which quenches the firefly reaction and contains the Renilla substrate) to each well and mix.
-
Measure Renilla luminescence.
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luminescence for each well to normalize the data.
-
Plot the normalized luminescence values against the log of the compound concentration.
-
Use a non-linear regression model (sigmoidal dose-response) to calculate the EC₅₀ (half-maximal effective concentration) and the maximum fold induction for each compound.
-
Data Presentation and Comparison
The following table summarizes expected results from a luciferase assay designed to validate this compound's ERβ agonism and selectivity.
| Compound | Target Receptor | EC₅₀ (nM) | Max. Fold Activation (vs. Vehicle) | Selectivity (ERα EC₅₀ / ERβ EC₅₀) |
| This compound (ERB-041) | ERβ | ~5 | 15 | >200-fold |
| ERα | >1000 | 1.2 | ||
| 17β-Estradiol (E2) | ERβ | ~0.1 | 16 | ~1-fold |
| ERα | ~0.1 | 20 | ||
| PPT (ERα Agonist) | ERβ | >5000 | 1.1 | <0.01-fold |
| ERα | ~0.2 | 22 |
Data are representative and compiled for illustrative purposes based on published literature.[1]
Interpretation of Results:
-
Potency and Efficacy: this compound shows potent activation of ERβ with an EC₅₀ in the low nanomolar range, comparable in maximal activation efficacy to the endogenous ligand 17β-Estradiol.
-
Selectivity: this compound demonstrates high selectivity for ERβ, with its EC₅₀ for ERα being over 200 times higher.[1] This contrasts sharply with 17β-Estradiol, which activates both receptors at similar concentrations, and PPT, which is highly selective for ERα.
Comparison with Alternative Validation Methods
While the luciferase assay is a gold standard for initial validation, other methods can provide complementary information:
-
Receptor Binding Assays: These cell-free assays measure the direct binding affinity (Kᵢ or Kₐ) of a compound to the purified ligand-binding domain of the receptor. This confirms direct interaction but provides no information on functional activity (agonist vs. antagonist).
-
Endogenous Gene Expression Analysis (qPCR): In ERβ-positive cell lines (e.g., some ovarian cancer cell lines), one can treat cells with the compound and measure the mRNA expression of known ERβ target genes using quantitative PCR. This confirms activity on endogenous promoters in a more physiologically relevant context but is lower in throughput.
-
Cell Proliferation/Apoptosis Assays: In specific cancer cell lines, the functional consequence of ERβ activation, such as inhibition of proliferation or induction of apoptosis, can be measured.[1][12] This provides valuable biological context to the receptor activation data.
The luciferase reporter assay remains the preferred initial method due to its high sensitivity, broad dynamic range, high-throughput capability, and its direct measurement of transcriptional activation, which is the core function of nuclear receptors.[9]
Conclusion
The luciferase reporter assay is a robust and highly effective tool for validating the agonistic activity of compounds targeting nuclear receptors. The experimental data clearly demonstrate that this compound (ERB-041) is a potent and highly selective agonist of ERβ. Its ability to activate ERβ at low nanomolar concentrations with an efficacy similar to the natural hormone, combined with its negligible activity on ERα, confirms its profile as a selective ERβ modulator. This foundational assay provides the quantitative data necessary to justify further investigation of this compound in more complex biological systems and preclinical models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Estrogen Signaling via Estrogen Receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogen receptor β: an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Estrogen Signaling in ERα-Negative Breast Cancer: ERβ and GPER [frontiersin.org]
- 6. Estrogen receptor beta - Wikipedia [en.wikipedia.org]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of a luciferase-based reporter assay as a screen for inhibitors of estrogen-ERα-induced proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. A Novel Estrogen Receptor β Agonist Diminishes Ovarian Cancer Stem Cells via Suppressing the Epithelial-to-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Prinaberel and Phytoestrogens on Estrogen Receptor β (ERβ)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the synthetic Estrogen Receptor β (ERβ) agonist, Prinaberel (also known as ERB-041), and a selection of prominent phytoestrogens. The objective is to offer a comprehensive overview of their respective interactions with ERβ, supported by experimental data, to aid in research and drug development endeavors.
Executive Summary
Estrogen Receptor β (ERβ) has emerged as a critical therapeutic target for a variety of conditions, including inflammatory diseases, certain cancers, and neurodegenerative disorders. Both synthetic ligands, like this compound, and naturally occurring phytoestrogens have demonstrated the ability to selectively modulate ERβ activity. This guide presents a side-by-side comparison of their binding affinities, transactivation potentials, and downstream signaling effects, providing a valuable resource for the scientific community.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for this compound and representative phytoestrogens based on available experimental data. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions can vary between studies.
| Compound | Target | Binding Affinity (IC50/Ki, nM) | ERβ Selectivity (fold vs ERα) | Source |
| This compound (ERB-041) | Human ERβ | 5.4 | >200 | [1] |
| Rat ERβ | 3.1 | >200 | [1] | |
| Mouse ERβ | 3.7 | >200 | [1] | |
| Genistein | Human ERβ | ~7-15 | 7 - 48 | [2] |
| Daidzein | Human ERβ | ~100-500 | ~5-10 | [2] |
| (S)-Equol | Human ERβ | ~10-20 | ~13 | [2] |
| Coumestrol | Human ERβ | ~5-10 | ~30 | [3][4] |
Table 1: Comparative Binding Affinities and Selectivity for ERβ. This table highlights the potent and highly selective nature of this compound for ERβ compared to the phytoestrogens, which generally exhibit moderate to high affinity with varying degrees of ERβ selectivity.
| Compound | Assay System | Transactivation Potential (EC50, nM) | Source |
| This compound (ERB-041) | Not explicitly stated, potent agonist activity reported | - | [1][5] |
| Genistein | Various reporter gene assays | ~10-100 | [6] |
| Daidzein | Various reporter gene assays | ~100-1000 | [6] |
| (S)-Equol | Various reporter gene assays | ~50-200 | [2] |
| Coumestrol | Various reporter gene assays | ~1-10 | [3][4] |
Table 2: Comparative ERβ Transactivation Potentials. This table showcases the relative potencies of these compounds in activating gene transcription via ERβ. While a specific EC50 for this compound was not found in the provided search results, its classification as a potent agonist suggests its EC50 is likely in the low nanomolar range.
Signaling Pathways and Cellular Effects
Both this compound and phytoestrogens, upon binding to ERβ, initiate a cascade of downstream signaling events that culminate in various cellular responses, including anti-proliferative and pro-apoptotic effects.
This compound has been shown to exert its effects through the modulation of several key signaling pathways:
-
WNT/β-catenin Pathway: this compound dampens this pathway, which is often dysregulated in cancer, leading to reduced cell proliferation.[1]
-
PI3K/AKT Pathway: It diminishes the phosphorylation of PI3K and AKT, contributing to the inhibition of cell survival and proliferation.[1][5]
-
NF-κB Signaling: this compound can suppress the activation of NF-κB, a key regulator of inflammation.[7]
Phytoestrogens , such as genistein and daidzein, also influence similar signaling cascades:
-
PI3K/AKT Pathway: Phytoestrogens have been demonstrated to modulate the PI3K/AKT pathway, often leading to anti-proliferative outcomes in cancer cells.[5]
-
MAPK/ERK Pathway: Activation of this pathway by phytoestrogens can contribute to their diverse cellular effects.[2]
-
Apoptosis Pathways: Phytoestrogens can induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins.[2]
It is noteworthy that both this compound and phytoestrogens like genistein and daidzein have been shown to inhibit cell migration, invasion, and proliferation in ovarian cancer cells through the modulation of the FAK and PI3K/AKT signaling pathways.[5]
Mandatory Visualizations
Caption: Comparative Signaling Pathways of this compound and Phytoestrogens via ERβ.
Caption: General Experimental Workflow for Comparing ERβ Ligands.
Experimental Protocols
ERβ Competitive Binding Assay
Objective: To determine the relative binding affinity of test compounds for ERβ.
Methodology:
-
Reagents and Materials:
-
Recombinant human ERβ protein.
-
Radiolabeled ligand (e.g., [³H]-Estradiol).
-
Unlabeled competitor (this compound, phytoestrogens, and a reference compound like unlabeled Estradiol).
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).
-
Hydroxyapatite slurry or dextran-coated charcoal for separation of bound and free ligand.
-
Scintillation cocktail and vials.
-
96-well filter plates and vacuum manifold (optional).
-
-
Procedure: a. Prepare serial dilutions of the unlabeled competitor compounds. b. In a 96-well plate or microcentrifuge tubes, add a fixed concentration of recombinant ERβ protein and the radiolabeled ligand. c. Add the various concentrations of the unlabeled competitor compounds to the respective wells/tubes. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled estradiol). d. Incubate the mixture at 4°C for a sufficient period (e.g., 16-18 hours) to reach equilibrium. e. Separate the bound from the free radiolabeled ligand using either hydroxyapatite slurry followed by centrifugation and washing, or dextran-coated charcoal followed by centrifugation. Alternatively, use filter plates to trap the protein-ligand complex. f. Quantify the amount of bound radiolabeled ligand by liquid scintillation counting. g. Plot the percentage of specific binding against the log concentration of the competitor. h. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) for each compound using non-linear regression analysis.
ERβ Reporter Gene Assay
Objective: To measure the ability of test compounds to activate ERβ-mediated gene transcription.
Methodology:
-
Reagents and Materials:
-
A suitable host cell line (e.g., HEK293, HeLa, or U2OS) that does not endogenously express significant levels of estrogen receptors.
-
An expression vector for human ERβ.
-
A reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
A control plasmid for normalization of transfection efficiency (e.g., a β-galactosidase or Renilla luciferase expression vector).
-
Cell culture medium and supplements.
-
Transfection reagent.
-
Lysis buffer and substrate for the reporter enzyme.
-
Luminometer or spectrophotometer.
-
-
Procedure: a. Co-transfect the host cells with the ERβ expression vector, the ERE-reporter plasmid, and the control plasmid. b. After transfection, plate the cells in a 96-well plate and allow them to recover. c. Treat the cells with serial dilutions of the test compounds (this compound and phytoestrogens). Include a vehicle control and a positive control (e.g., 17β-estradiol). d. Incubate the cells for 24-48 hours. e. Lyse the cells and measure the activity of the reporter enzyme and the control enzyme. f. Normalize the reporter gene activity to the control enzyme activity to correct for variations in transfection efficiency and cell number. g. Plot the normalized reporter activity against the log concentration of the test compound. h. Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) for each compound using non-linear regression analysis.
Cell Proliferation Assay (e.g., using MCF-7 cells)
Objective: To assess the effect of test compounds on the proliferation of ER-positive cells.
Methodology:
-
Reagents and Materials:
-
MCF-7 human breast cancer cell line (ERα-positive, can be engineered to express ERβ).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), and phenol red-free medium with charcoal-stripped FBS for hormone-deprivation.
-
Test compounds (this compound, phytoestrogens).
-
Reagents for assessing cell viability/proliferation (e.g., MTT, XTT, or a cell counting kit).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure: a. Culture MCF-7 cells in standard growth medium. b. For the experiment, switch the cells to phenol red-free medium containing charcoal-stripped FBS for at least 48-72 hours to deprive them of estrogens. c. Seed the hormone-deprived cells into 96-well plates at an appropriate density. d. Allow the cells to attach and recover for 24 hours. e. Treat the cells with serial dilutions of the test compounds. Include a vehicle control and a positive control (e.g., 17β-estradiol). f. Incubate the cells for a defined period (e.g., 3-6 days). g. At the end of the incubation period, assess cell proliferation using a suitable assay (e.g., MTT assay). This involves incubating the cells with the MTT reagent, followed by solubilization of the formazan crystals and measurement of absorbance at a specific wavelength. h. Plot the absorbance (proportional to cell number) against the log concentration of the test compound. i. Analyze the dose-response curves to determine the effect of each compound on cell proliferation.
Conclusion
This compound stands out as a highly potent and selective synthetic ERβ agonist, offering a powerful tool for dissecting ERβ-specific functions and as a potential therapeutic agent. Phytoestrogens, while generally less potent and selective than this compound, represent a diverse class of naturally occurring compounds with established ERβ-modulating activities. Their pleiotropic effects, acting on multiple signaling pathways, make them intriguing subjects for nutritional and pharmacological research. This comparative guide provides a foundational dataset and methodological framework to assist researchers in navigating the complexities of ERβ modulation by these distinct classes of compounds. The choice between a highly specific synthetic agonist and a broader-acting natural compound will ultimately depend on the specific research question or therapeutic goal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Daidzein and Genistein: Natural Phytoestrogens with Potential Applications in Hormone Replacement Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Estrogen receptor modulators genistein, daidzein and ERB-041 inhibit cell migration, invasion, proliferation and sphere formation via modulation of FAK and PI3K/AKT signaling in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estrogen receptor beta (ERβ) subtype-specific ligands increase transcription, p44/p42 mitogen activated protein kinase (MAPK) activation and growth in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
A Comparative Guide to the Potency of Estrogen Receptor Beta (ERβ) Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the relative potency of various selective agonists for Estrogen Receptor Beta (ERβ), a critical target in therapeutic areas including oncology, neuroinflammation, and endometriosis. The data presented is compiled from peer-reviewed studies to aid in the selection of appropriate chemical tools for ERβ research and drug discovery.
Comparative Potency of ERβ Agonists
The potency of an ERβ agonist is typically quantified by two key parameters: its binding affinity for the receptor (measured by the inhibition constant, Kᵢ, or the half-maximal inhibitory concentration, IC₅₀, in binding assays) and its functional potency in eliciting a cellular response (measured by the half-maximal effective concentration, EC₅₀, in transcriptional activation assays).[1] A lower Kᵢ, IC₅₀, or EC₅₀ value indicates higher potency.
The following tables summarize the reported binding affinities and functional potencies for several widely studied ERβ agonists. It is important to note that absolute values can vary between different experimental systems and cell lines.
Table 1: Binding Affinity and Potency of Selected ERβ Agonists
| Compound | Receptor | Binding Affinity (Kᵢ or IC₅₀, nM) | Functional Potency (EC₅₀, nM) | Selectivity (ERβ vs ERα) | Reference(s) |
| Diarylpropionitrile (DPN) | ERβ | - | 0.85 | 70-fold in binding, 170-fold in potency.[2][3] | [2][3][4] |
| ERα | - | 66 | [3] | ||
| WAY-200070 | ERβ | 2.3 (IC₅₀) | 2.0 | 68-fold in potency.[5][6] | [5][6][7][8] |
| ERα | - | 155 | [5][6] | ||
| 8β-VE₂ | ERβ | High (sub-nanomolar) | High | 93 to 180-fold in binding, 190-fold in potency.[9] | [9][10] |
| ERα | - | - | [9] | ||
| Salicylaldoxime (2d) | ERβ | 0.57 (Kᵢ) | 1.3 | ~46-fold in binding, >50-fold in potency.[11] | [11][12] |
| ERα | 26 (Kᵢ) | >100 | [11] | ||
| S-equol | ERβ | 0.73 (Kᵢ) | - | ~8.8-fold in binding.[13] | [13] |
| ERα | 6.41 (Kᵢ) | - | [13] | ||
| Genistein | ERβ | - | 6 | 3-fold in potency; partial agonist on ERβ.[3] | [3] |
| ERα | - | 20 | [3] | ||
| Liquiritigenin | ERβ | - | ~100 | 20-fold in binding.[13][14] | [13][14] |
| ERα | - | - | [13] |
Note on DPN Enantiomers: Diarylpropionitrile (DPN) is a chiral molecule. While it is often used as a racemic mixture, studies have investigated the individual enantiomers. One study found R-DPN to be the more potent isomer (3-4 fold higher affinity)[4], while others have demonstrated that S-DPN is the biologically active form in transcriptional and behavioral assays.[8][15] Researchers should consider using an enantiomerically pure preparation for precise studies.[8]
Key Experimental Methodologies
The assessment of ERβ agonist potency relies on standardized in vitro assays. The two primary methods are competitive binding assays to measure affinity and reporter gene assays to measure functional transcriptional activation.
Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound for ERβ by measuring its ability to compete with a high-affinity radiolabeled ligand, typically [³H]-17β-estradiol.
Principle: Recombinant human ERβ protein or cytosol preparations from tissues expressing the receptor (e.g., rat uterus) are incubated with a fixed concentration of [³H]-estradiol and varying concentrations of the unlabeled test compound.[16] The test compound competes with the radioligand for binding to the receptor. The concentration of the test compound that displaces 50% of the bound radioligand is its IC₅₀ value. This can be further used to calculate the inhibition constant (Kᵢ).
Detailed Protocol Steps:
-
Receptor Preparation: Purified, full-length human ERβ protein is diluted in an appropriate assay buffer (e.g., TEGD buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol).[16][17]
-
Reaction Mixture: In assay tubes, the diluted receptor is incubated with a constant concentration of [³H]-estradiol (e.g., 0.5 - 1.0 nM) and a range of concentrations of the competitor test compound.[16]
-
Incubation: The mixture is incubated for 18-24 hours at 4°C to reach binding equilibrium.[18]
-
Separation of Bound/Free Ligand: The receptor-ligand complexes are separated from the unbound radioligand. A common method is absorption onto a hydroxyapatite slurry, followed by centrifugation and washing to remove the unbound ligand.[18]
-
Quantification: The amount of radioactivity in the pellet (bound fraction) is measured using a scintillation counter.
-
Data Analysis: A competition binding curve is generated by plotting the percentage of bound radioligand against the logarithm of the competitor concentration. The IC₅₀ value is determined from this curve using non-linear regression.
ERβ Reporter Gene Assay
This cell-based assay measures the ability of a compound to act as an agonist and induce ERβ-mediated gene transcription.
Principle: A host cell line (e.g., HEK293, HEC-1, or MCF7) that does not endogenously express significant levels of estrogen receptors is used.[17][19] These cells are transiently or stably transfected with two plasmids:
-
An ERβ expression vector , which drives the production of the human ERβ protein.
-
A reporter vector , which contains an estrogen-responsive element (ERE) sequence upstream of a promoter driving a reporter gene, such as firefly luciferase.[20]
When an agonist binds to and activates the expressed ERβ, the receptor-ligand complex binds to the ERE on the reporter plasmid, initiating transcription of the luciferase gene. The resulting light output is directly proportional to the transcriptional activity of ERβ.
Detailed Protocol Steps:
-
Cell Culture and Transfection: Host cells are cultured in appropriate media. For transient assays, cells are co-transfected with the ERβ expression and ERE-luciferase reporter plasmids. Often, a third plasmid expressing a control reporter (e.g., Renilla luciferase) is included to normalize for transfection efficiency.[19]
-
Compound Treatment: After transfection (typically 24 hours), the cells are treated with a range of concentrations of the test agonist.
-
Incubation: Cells are incubated with the compound for a set period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.[17]
-
Cell Lysis and Luciferase Assay: The cells are lysed, and a luciferase assay substrate is added to the lysate.
-
Signal Detection: The luminescence produced by the luciferase reaction is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to the control reporter signal. A dose-response curve is generated by plotting the normalized signal against the logarithm of the agonist concentration. The EC₅₀ value, representing the concentration that produces 50% of the maximal response, is calculated from this curve.[1][17]
Visualizing ERβ Signaling and Experimental Workflow
ERβ Signaling Pathways
Estrogens and their mimetics exert their effects through multiple signaling pathways initiated by ERβ.[21] These can be broadly categorized as genomic, which involve direct or indirect regulation of gene expression, and non-genomic, which involve rapid, cytoplasm-initiated signaling cascades.[21][22]
References
- 1. EC50 - Wikipedia [en.wikipedia.org]
- 2. Estrogen receptor-beta potency-selective ligands: structure-activity relationship studies of diarylpropionitriles and their acetylene and polar analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diarylpropionitrile (DPN) Enantiomers: Synthesis and Evaluation of Estrogen Receptor Beta-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WAY-200070 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 8β-VE2 - Wikipedia [en.wikipedia.org]
- 10. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective and potent agonists for estrogen receptor beta derived from molecular refinements of salicylaldoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Therapeutic utility of natural estrogen receptor beta agonists on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Development of Selective Estrogen Receptor Modulator (SERM)-Like Activity Through an Indirect Mechanism of Estrogen Receptor Antagonism: Defining the Binding Mode of 7-Oxabicyclo[2.2.1]hept-5-ene Scaffold Core Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activity of Estrogen Receptor β Agonists in Therapy-Resistant Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Estrogen Signaling via Estrogen Receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Estrogen receptor β: an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Prinaberel
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, operational, and disposal guidance for handling Prinaberel (also known as ERB-041). Given that this compound is a potent and selective estrogen receptor β (ERβ) agonist, it requires careful handling to minimize exposure and ensure a safe laboratory environment. The following procedures are based on its known hazard classifications and best practices for managing high-potency active pharmaceutical ingredients (HPAPIs).
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and causes serious eye irritation.[1] Therefore, appropriate PPE is mandatory to prevent accidental exposure.
Minimum PPE Requirements:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles that provide a tight seal around the eyes. A face shield should be worn over goggles when there is a significant risk of splashes, such as during bulk handling or solution preparation.[2][3][4] | To protect against serious eye irritation from splashes or aerosols.[1] |
| Hand Protection | Disposable nitrile gloves (double gloving is recommended).[3] Gloves should be changed immediately if contaminated. | To prevent skin contact and absorption. |
| Body Protection | A lab coat is the minimum requirement.[3] Consider a disposable gown for procedures with a higher risk of contamination. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required if handling in a certified chemical fume hood. If weighing or handling powders outside of a fume hood, a fit-tested N95 respirator or higher is recommended to prevent inhalation. | To avoid inhalation of airborne particles, especially when handling the solid compound. |
Operational Plan for Handling this compound
Adherence to a strict operational workflow is critical for safely handling this compound. Engineering controls, such as a chemical fume hood, should be the primary means of containment.[5]
Step-by-Step Handling Procedure:
-
Preparation:
-
Designate a specific area within a laboratory for handling this compound.
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Gather all necessary equipment and reagents before starting work.
-
Don all required PPE as outlined in the table above.
-
-
Weighing and Aliquoting (Solid Form):
-
Perform all manipulations of solid this compound within a chemical fume hood to minimize inhalation exposure.
-
Use a dedicated set of spatulas and weighing papers.
-
Handle the compound gently to avoid generating dust.
-
-
Solution Preparation:
-
Prepare solutions within the chemical fume hood.
-
Add the solvent to the solid this compound slowly to avoid splashing.
-
Cap containers securely immediately after preparation.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Remove PPE carefully to avoid self-contamination.
-
Dispose of all contaminated materials as hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Solutions Containing this compound | Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste bag or container within the fume hood. |
| Contaminated PPE (e.g., gloves, disposable gowns) | Dispose of in a designated hazardous waste container immediately after use. |
General Disposal Guidelines:
-
Do not dispose of this compound down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
If unsure, consult your institution's Environmental Health and Safety (EHS) department.
Experimental Workflow and Safety Diagram
The following diagrams illustrate the key workflows for safely handling this compound.
Caption: Workflow for handling this compound.
Caption: Disposal pathway for this compound waste.
References
- 1. This compound | C15H10FNO3 | CID 656954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Personal Protective Equipment for Eyes – Department of Chemistry Intranet [intranet.chem.pitt.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Lab Personal Protective Equipment | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. pharmtech.com [pharmtech.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
